Product packaging for Acequinocyl(Cat. No.:CAS No. 57960-19-7)

Acequinocyl

Cat. No.: B1664961
CAS No.: 57960-19-7
M. Wt: 384.5 g/mol
InChI Key: QDRXWCAVUNHOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acequinocyl is an acetate ester consisting of 1,4-naphthoquinone bearing acetoxy and dodecyl substituents at positions 2 and 3 respectively. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an acaricide. It is an acetate ester and a member of 1,4-naphthoquinones.
This compound has been reported in Apis cerana with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O4 B1664961 Acequinocyl CAS No. 57960-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXWCAVUNHOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034297
Record name Acequinocyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish solid; [Merck Index]
Record name Acequinocyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3379
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L.
Record name ACEQUINOCYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.15 at 25 °C, Relative density = 1.04 /End-use product/
Record name ACEQUINOCYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C
Record name Acequinocyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3379
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACEQUINOCYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellowish flake

CAS No.

57960-19-7
Record name Acequinocyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57960-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acequinocyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acequinocyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEQUINOCYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQN165D1MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACEQUINOCYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59.6 °C
Record name ACEQUINOCYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Acequinocyl in Mites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acequinocyl is a potent acaricide belonging to the naphthoquinone chemical class, designated as a Group 20B agent by the Insecticide Resistance Action Committee (IRAC). Its primary mode of action is the disruption of mitochondrial respiration in mites. This guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's efficacy, detailing its target site, the physiological consequences of its action, and the mechanisms by which resistance can develop. It also includes generalized experimental protocols for investigating its mode of action and visual diagrams to illustrate key pathways and workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound functions as a pro-acaricide, meaning it is converted into its active form within the target organism. The parent compound, 3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthyl acetate, undergoes deacetylation to form its biologically active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone.[1][2] This metabolite is a structural analog of ubiquinone, a critical component of the mitochondrial electron transport chain (ETC).

The primary target of the activated this compound metabolite is the cytochrome bc1 complex , also known as Complex III , of the mitochondrial ETC.[1] Specifically, it binds to the ubiquinol oxidation (Qo) site of Complex III.[1][3] This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c.

The inhibition of electron flow through Complex III has two major consequences:

  • Disruption of the Proton Gradient: The transfer of electrons through Complex III is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. By blocking this process, this compound dissipates the proton motive force that is essential for ATP synthesis.

  • Cessation of ATP Synthesis: The disruption of the proton gradient directly inhibits the activity of ATP synthase (Complex V), leading to a rapid decline in cellular ATP levels. This energy crisis ultimately results in paralysis and death of the mite.

Quantitative Data on this compound's Effects

While the qualitative mode of action is well-established, specific quantitative data on the inhibitory effects of this compound on mite mitochondria are not extensively reported in publicly available literature. The following tables summarize the expected effects and provide a template for the types of quantitative data that would be generated in experimental studies.

Table 1: Inhibitory Activity of this compound Metabolite on Mitochondrial Respiration

ParameterTarget Organism/SystemMethodIC50 / Ki ValueReference
Complex III (cytochrome c reductase) ActivityTetranychus urticae mitochondriaSpectrophotometric assayData not availableN/A
State 3 Respiration (ADP-stimulated)Isolated mite mitochondriaOxygen electrodeData not availableN/A
ATP Synthesis RateIsolated mite mitochondriaLuciferase-based assayData not availableN/A

Table 2: Lethal Concentration Values of this compound

SpeciesLife StageAssay TypeLC50 ValueReference
Tetranychus urticaeAdultLeaf dip bioassay36.25 µl/L (air)
Tetranychus urticaeEggOvicidal bioassay128.2 (Resistance Ratio)
Eutetranychus orientalisAdultLeaf dip bioassay34.07 µl/L (air)

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mode of action of this compound in mites. These are based on established methods for studying mitochondrial function and would need to be optimized for specific mite species and laboratory conditions.

Protocol for Isolation of Mitochondria from Mites (e.g., Tetranychus urticae)

Objective: To obtain a fraction of functional mitochondria from mite tissues for in vitro assays.

Materials:

  • Live spider mites (a large population is required)

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Protease inhibitor cocktail

  • Dounce homogenizer or similar tissue grinder

  • Refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Collect a sufficient mass of mites (e.g., several grams) and flash-freeze in liquid nitrogen.

  • Grind the frozen mites to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powder in ice-cold mitochondrial isolation buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension using a Dounce homogenizer with a loose-fitting pestle (A-type) for several strokes, followed by a tight-fitting pestle (B-type) for several strokes. This should be done on ice to minimize mitochondrial damage.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet by resuspending it in fresh isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a Bradford assay.

  • Store the isolated mitochondria on ice and use immediately for functional assays.

Protocol for Measuring Mitochondrial Complex III (Cytochrome c Reductase) Activity

Objective: To quantify the inhibitory effect of this compound's active metabolite on Complex III activity.

Materials:

  • Isolated mite mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Cytochrome c (oxidized form)

  • Decylubiquinol (or other suitable ubiquinol substrate)

  • Antimycin A (a known Complex III inhibitor, for control)

  • This compound active metabolite (2-hydroxy-3-dodecyl-1,4-naphthoquinone)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • In a cuvette, combine the assay buffer, cytochrome c, and isolated mite mitochondria.

  • Add the this compound metabolite at various concentrations to different cuvettes. Include a control with no inhibitor and a positive control with antimycin A.

  • Initiate the reaction by adding decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of cytochrome c reduction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol for Measuring Oxygen Consumption

Objective: To assess the impact of this compound on the overall respiratory rate of isolated mite mitochondria.

Materials:

  • Isolated mite mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and MgCl2)

  • Respiratory substrates (e.g., pyruvate, malate for Complex I-linked respiration; succinate for Complex II-linked respiration)

  • ADP (to stimulate State 3 respiration)

  • This compound active metabolite

  • Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Procedure:

  • Add the respiration buffer to the chamber of the oxygen electrode and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add the isolated mite mitochondria to the chamber.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Add a known amount of ADP to stimulate active respiration (State 3).

  • Once a stable rate of oxygen consumption is established, add the this compound metabolite at various concentrations and record the change in the rate of oxygen consumption.

  • Calculate the rate of oxygen consumption before and after the addition of the inhibitor to determine the degree of inhibition.

Mechanisms of Resistance

Resistance to this compound in mite populations has been documented and is primarily associated with alterations in the target site.

  • Target-Site Mutations: Point mutations in the mitochondrial cytochrome b gene (cytb), which codes for a key subunit of Complex III, are the main cause of resistance. Specific mutations, such as I256V and N321S in the two-spotted spider mite, Tetranychus urticae, have been shown to confer high levels of resistance. These mutations likely alter the binding of the this compound metabolite to the Qo site, reducing its inhibitory effect.

  • Metabolic Resistance: While target-site mutations are the primary mechanism, some studies suggest a potential role for enhanced metabolism by detoxification enzymes, such as esterases, in contributing to resistance. However, the involvement of cytochrome P450 monooxygenases appears to be less significant.

Visualizations

Signaling Pathway of this compound's Action

Resistance_Workflow start Collect Susceptible (S) and Resistant (R) Mite Populations bioassay Perform Dose-Response Bioassays (e.g., leaf dip) start->bioassay synergist Synergist Assays (e.g., with PBO, DEF) start->synergist molecular Molecular Analysis start->molecular lc50 Calculate LC50 values and Resistance Ratio (RR = LC50(R) / LC50(S)) bioassay->lc50 conclusion Correlate Genotype with Resistance Phenotype lc50->conclusion synergism_result Assess role of metabolic enzymes (P450s, Esterases) synergist->synergism_result synergism_result->conclusion dna_extraction DNA Extraction from individual mites molecular->dna_extraction pcr PCR Amplification of cytochrome b gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing sequence_analysis Sequence Alignment and Mutation Detection sequencing->sequence_analysis sequence_analysis->conclusion

References

The Discovery and Synthesis of Acequinocyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl, a naphthoquinone derivative, is a potent miticide with a specific mode of action, targeting mitochondrial complex III in the electron transport chain. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its physicochemical and toxicological properties. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important acaricide.

Discovery and Development

This compound, chemically known as 2-acetoxy-3-dodecyl-1,4-naphthoquinone, was first synthesized by DuPont in 1975.[1][2] Subsequently, Kawasaki Kasei Chemical Ltd. developed a novel and efficient industrial production process for the compound.[1] The first commercial introduction of this compound as a miticide was in Japan and Korea in 1999.[3] It is effective against various mite species and is used in both agricultural and horticultural settings.[4]

Physicochemical and Toxicological Properties

This compound is a pale yellowish solid with a melting point of 59.6°C. It is highly soluble in organic solvents such as dichloromethane and toluene, but has very low solubility in water. The technical grade purity of this compound is typically 96.8%. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₄H₃₂O₄
Molecular Weight 384.51 g/mol
Melting Point 59.6 °C
Vapor Pressure 5.18 x 10⁻⁵ Pa (at 40 °C)
Log P (octanol/water) > 6.2
Water Solubility 6.7 x 10⁻⁶ g/L (at 25 °C)
Solubility in n-hexane 44 g/L
Solubility in toluene 450 g/L
Solubility in dichloromethane 620 g/L
Solubility in acetone 220 g/L
Solubility in methanol 7.8 g/L
LD₅₀ (oral, rat) > 5000 mg/kg
LD₅₀ (dermal, rat) > 2000 mg/kg
LC₅₀ (96hr, carp) > 96.5 mg/L
LC₅₀ (96hr, rainbow trout) > 33 mg/L

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 1,4-naphthoquinone. The key steps involve the introduction of a dodecyl group at the 3-position of a 2-hydroxy-1,4-naphthoquinone intermediate, followed by an acetylation step.

Synthesis of 2-hydroxy-1,4-naphthoquinone

A convenient process has been developed for the high-purity synthesis of 2-hydroxy-1,4-naphthoquinone from 1,4-naphthoquinone.

Introduction of the Dodecyl Group

A critical step in the synthesis is the regioselective introduction of a dodecyl group onto the 3-position of 2-hydroxy-1,4-naphthoquinone. An industrial process developed by Kawasaki Kasei Chemical Ltd. achieves this through the thermal decomposition of an ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone, which yields 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone with a yield of over 90%. This intermediate is then presumably reduced to afford 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Acetylation of 2-hydroxy-3-dodecyl-1,4-naphthoquinone

The final step in the synthesis of this compound is the acetylation of the hydroxyl group of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Experimental Protocol:

A mixture of 2.0 parts of 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone, 0.81 parts of triethylamine, and 0.63 parts of acetyl chloride in 50 parts of methylene chloride is stirred at room temperature for 30 hours. The resulting mixture is then partitioned between methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is crystallized from petroleum ether (b.p. 30-60°C) to yield 1.2 parts of 3-acetoxy-2-n-dodecyl-1,4-naphthoquinone (this compound).

A diagram of the overall synthesis workflow is presented below.

G cluster_0 Synthesis of 2-hydroxy-1,4-naphthoquinone cluster_1 Introduction of Dodecyl Group cluster_2 Acetylation 1,4-Naphthoquinone 1,4-Naphthoquinone 2-hydroxy-1,4-naphthoquinone 2-hydroxy-1,4-naphthoquinone 1,4-Naphthoquinone->2-hydroxy-1,4-naphthoquinone Convenient Production Process Ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone Ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone 2-hydroxy-1,4-naphthoquinone->Ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone Reaction with dodecylamine derivative 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone Ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone->3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone Thermal Decomposition (>90% yield) 2-hydroxy-3-dodecyl-1,4-naphthoquinone 2-hydroxy-3-dodecyl-1,4-naphthoquinone 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone->2-hydroxy-3-dodecyl-1,4-naphthoquinone Reduction This compound This compound 2-hydroxy-3-dodecyl-1,4-naphthoquinone->this compound Acetyl Chloride, Triethylamine

Caption: Synthetic pathway of this compound from 1,4-Naphthoquinone.

Mode of Action

This compound itself is a pro-acaricide. In the target mite, it is rapidly hydrolyzed to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This active metabolite is a potent inhibitor of the mitochondrial electron transport chain.

Specifically, 2-hydroxy-3-dodecyl-1,4-naphthoquinone binds to the Qo site of Complex III (also known as the cytochrome bc₁ complex). Due to its structural similarity to ubiquinone, it is believed to act as a competitive inhibitor, preventing the binding of ubiquinol and thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing the death of the mite. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20B miticide.

Additionally, this compound is a known vitamin K antagonist, which is thought to interfere with blood coagulation processes.

A diagram illustrating the mechanism of action of this compound is provided below.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 This compound Action Complex_I Complex I Ubiquinone_Pool Ubiquinone Pool (Q) Complex_I->Ubiquinone_Pool e- Complex_II Complex II Complex_II->Ubiquinone_Pool e- Complex_III Complex III (Cytochrome bc1) Ubiquinone_Pool->Complex_III e- (Ubiquinol) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound Active_Metabolite 2-hydroxy-3-dodecyl-1,4-naphthoquinone This compound->Active_Metabolite Hydrolysis in mite Active_Metabolite->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Conclusion

This compound is a significant development in the field of acaricides, offering a unique mode of action that is valuable for resistance management strategies. Its synthesis, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of new and improved pest control agents. The information presented in this guide provides a solid foundation for further research and development in this area.

References

Technical Guide: The Mechanism of Action of Acequinocyl on Spider Mites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Acequinocyl is a naphthoquinone-based acaricide highly effective against various phytophagous mites, most notably the two-spotted spider mite, Tetranychus urticae. Its mode of action is centered on the disruption of cellular energy metabolism through the inhibition of mitochondrial respiration. This technical guide provides an in-depth analysis of the biochemical and physiological effects of this compound, detailing its primary molecular target, the consequential impact on the organism, relevant quantitative efficacy data, and the experimental protocols used to elucidate these mechanisms.

Primary Mechanism of Action: Inhibition of Mitochondrial Electron Transport

This compound functions as a pro-acaricide; it is metabolically converted within the mite to its active form, a deacetylated metabolite with a free hydroxyl group.[1][2] This active compound is a potent inhibitor of the mitochondrial electron transport chain (ETC), the central pathway for cellular ATP production.

The specific target of the this compound metabolite is Mitochondrial Complex III , also known as the cytochrome bc1 complex.[1][3] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, a critical subunit of Complex III.[4] This binding action acts as a structural analogue of ubiquinone, competitively inhibiting the complex.

The inhibition of the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the entire downstream electron flow and, crucially, stops the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III. The resulting collapse of the proton motive force prevents ATP synthase (Complex V) from producing ATP, leading to rapid depletion of the mite's cellular energy supply, causing paralysis and eventual death. This compound is effective against all life stages of susceptible mites.

ETC_Inhibition cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space NADH_Source NADH + H+ C1 Complex I NADH Dehydrogenase Succinate_Source Succinate C2 Complex II Succinate Dehydrogenase ADP ADP + Pi C5 ATP Synthase Complex V ATP ATP Protons_IMS H+ Protons_IMS->C5 H+ C1->Protons_IMS H+ UQ Q C1->UQ e- C2->UQ e- C3 Complex III Cytochrome bc1 C3->Protons_IMS H+ CytC Cyt c C3->CytC e- C4 Complex IV Cytochrome c Oxidase C4->Protons_IMS H+ O2 ½ O₂ C5->ATP UQ->C3 e- CytC->C4 e- H2O H₂O Inhibitor This compound (Active Metabolite) Inhibitor->C3

Caption: Mitochondrial electron transport chain showing inhibition of Complex III by this compound.

Quantitative Data: Acaricidal Efficacy

The efficacy of this compound is typically quantified by determining the lethal concentration (LC50) and lethal time (LT50) required to kill 50% of a test population. These values can vary based on the specific mite population, its susceptibility, and environmental conditions.

Table 1: Lethal Concentration (LC50) of this compound against Tetranychus urticae

Mite Population / Strain LC50 (ppm or mg/L) Country/Context Reference
Susceptible Line (SL) 35.56 Mexico (Rose)
Field Population L1 106.21 Mexico (Rose)
Field Population L2 176.00 Mexico (Rose)
Field Population L3 15.49 Mexico (Rose)
Laboratory-Selected (ACE6) 122.0-fold resistance Lab Selection

| Highly Resistant (LSAR16) | 4,237-fold resistance | Lab Selection (16 years) | |

Table 2: Speed of Action (LT50) of this compound against Adult T. urticae

Acaricide LT50 (Days) Speed Action Index (%) Reference
This compound 3.16 56.01
Abamectin 1.77 100.00
Emamectin benzoate 2.85 62.11
Chlorfenapyr 3.94 44.92

| Hexythiazox | 4.55 | 38.90 | |

Experimental Protocols

This protocol is a standard method for assessing the contact toxicity of an acaricide to spider mites.

  • Preparation of Acaricide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).

    • Create a series of six to eight serial dilutions from the stock solution using distilled water. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Disc Preparation:

    • Excise leaf discs (approx. 2-3 cm diameter) from a suitable host plant (e.g., bean, Phaseolus vulgaris, or rose) that has not been treated with pesticides.

    • Individually dip each leaf disc into one of the acaricide dilutions or the control solution for 5-10 seconds.

    • Allow the discs to air dry completely on a wire rack, adaxial (top) side up.

  • Mite Infestation:

    • Place each dried leaf disc, adaxial side up, on a water-saturated cotton pad or agar bed within a Petri dish. This maintains turgor and prevents mites from escaping.

    • Using a fine camel-hair brush, transfer 20-30 adult female spider mites from a synchronized laboratory colony onto each leaf disc.

  • Incubation:

    • Seal the Petri dishes (with ventilation) and place them in a controlled environment chamber, typically at 25±1°C, 60-70% relative humidity, and a 16:8 hour (L:D) photoperiod.

  • Mortality Assessment:

    • After 24 or 48 hours, examine each disc under a stereomicroscope.

    • Record the number of dead mites. Mites are considered dead if they do not move when prodded gently with a fine brush.

    • Repeat the experiment three to five times for statistical robustness.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a probit analysis on the corrected mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Bioassay_Workflow A Mite Rearing (Synchronized Colony) E Mite Infestation (Transfer adults to discs) A->E B Acaricide Stock & Serial Dilutions D Leaf Disc Treatment (Dipping Method) B->D C Leaf Disc Preparation (e.g., Bean Leaf) C->D D->E F Incubation (25°C, 16:8 L:D) E->F G Mortality Assessment (24/48 hours) F->G H Data Analysis (Probit Analysis) G->H I LC50 Calculation H->I

Caption: Standard experimental workflow for an acaricide leaf-disc bioassay.

This biochemical assay directly measures the effect of an inhibitor on mitochondrial function.

  • Mitochondria Isolation:

    • Homogenize a large population of spider mites in a chilled isolation buffer.

    • Perform differential centrifugation to pellet and purify the mitochondrial fraction from other cellular components.

  • Oxygen Consumption Measurement:

    • Resuspend the isolated mitochondria in a respiration buffer within the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Clark-type oxygen electrode.

    • Add a specific substrate for Complex II, such as succinate (in the presence of a Complex I inhibitor like rotenone), to initiate electron flow and oxygen consumption.

  • Inhibition Assay:

    • Once a stable rate of oxygen consumption is established, inject a known concentration of the active this compound metabolite into the chamber.

    • Record the subsequent change in the rate of oxygen consumption. A decrease indicates inhibition of the ETC.

    • Repeat the experiment with a range of inhibitor concentrations to generate a dose-response curve.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration relative to the baseline respiration rate.

    • Determine the IC50 (Inhibitory Concentration, 50%) value, which is the concentration of this compound required to inhibit mitochondrial respiration by 50%.

Mechanisms of Resistance

The intensive use of this compound has led to the development of resistance in spider mite populations. Two primary mechanisms have been identified:

  • Target-Site Modification: The most significant resistance mechanism involves point mutations in the mitochondrial cytochrome b (cytb) gene. These mutations alter the amino acid sequence at or near the Qo binding pocket, reducing the binding affinity of the this compound metabolite. Documented resistance-conferring mutations in T. urticae include G126S, L258F, I256V, and N321S. This form of resistance is often maternally inherited due to the mitochondrial location of the gene.

  • Metabolic Detoxification: Enhanced activity of detoxification enzymes can also contribute to resistance, though often to a lesser degree. Studies have shown that increased esterase activity may play a role in breaking down this compound before it can reach its target site. Synergism experiments using enzyme inhibitors like piperonyl butoxide (PBO) have also implicated cytochrome P450 monooxygenases in some resistant strains.

Conclusion

The mechanism of action of this compound is well-defined, targeting a fundamental process in mite survival. It acts as a potent inhibitor of Mitochondrial Complex III at the Qo site, leading to the cessation of ATP synthesis and subsequent mortality. This targeted action makes it an effective acaricide against all mite life stages. However, the emergence of target-site resistance through mutations in the cytochrome b gene poses a significant challenge to its long-term efficacy and underscores the importance of integrated pest management strategies to mitigate resistance development.

References

Acequinocyl: A Technical Guide to its Function as a Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl is a potent acaricide and insecticide whose mode of action is the specific inhibition of the mitochondrial electron transport chain at Complex III (ubiquinol-cytochrome c reductase). This guide provides a detailed examination of the biochemical mechanisms underlying this compound's inhibitory action. It includes a summary of quantitative inhibitory data, comprehensive experimental protocols for studying its effects, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers in toxicology, biochemistry, and drug development.

Introduction to this compound

This compound is a naphthoquinone derivative used primarily in agriculture to control mites. Its efficacy stems from its ability to disrupt cellular respiration, the fundamental process by which cells generate adenosine triphosphate (ATP), the main currency of chemical energy.[1] The specific target of this compound is the Qo site of mitochondrial Complex III, a critical enzyme in the electron transport chain.[2] This inhibition leads to a cascade of events, including the cessation of ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, cellular death.

Mechanism of Action at Mitochondrial Complex III

The mitochondrial electron transport chain is composed of a series of protein complexes that transfer electrons from donor molecules to oxygen.[3] Complex III, also known as the cytochrome bc1 complex, plays a central role by oxidizing ubiquinol and transferring electrons to cytochrome c.[4][5] This process is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.

This compound exerts its inhibitory effect by binding to the Qo site of Complex III. The Qo site is the specific location where ubiquinol binds and is oxidized. By occupying this site, this compound prevents the binding of ubiquinol, thereby blocking the electron flow from Complex I and II to Complex III. This disruption halts the entire electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP production.

// Connections C1 -> Q [label="e-"]; C2 -> Q [label="e-"]; Q -> C3 [label="e- (Ubiquinol)"]; C3 -> CytC [label="e-"]; CytC -> C4; C4 -> ATP_Synthase [style=dashed, label="H+ Gradient"]; this compound -> Block [color="#4285F4"]; Block -> C3 [arrowhead=tee, color="#EA4335", label="Inhibits Electron Transfer"];

{rank=same; C1; C2;} } dot

Figure 1. Mechanism of this compound Inhibition at Complex III.

Quantitative Inhibitory Data

The potency of a mitochondrial inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound can vary depending on the organism and experimental conditions, it is known to be a highly potent inhibitor. For a related pro-acaricide, flometoquin, its active metabolite FloMet, which also targets complex III, has an IC50 value of 5.0 nM in housefly mitochondria.

Inhibitor Target Organism/System IC50 Value
FloMet (active metabolite of Flometoquin)Housefly Mitochondria5.0 nM
This compound(Data not available in provided search results)(Not available)

Note: The table will be updated as more specific quantitative data for this compound becomes available.

Downstream Cellular Effects

ATP Depletion

The primary consequence of Complex III inhibition is the cessation of oxidative phosphorylation, leading to a rapid decline in cellular ATP levels. ATP is essential for numerous cellular processes, and its depletion results in a generalized metabolic failure and cell death.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of the electron transport chain at Complex III leads to an accumulation of electrons at upstream complexes. This backup causes the formation of ubisemiquinone, a radical intermediate, at the Qo site. This unstable molecule can then transfer an electron to molecular oxygen, generating the superoxide anion (O2•−), a primary reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

G Inhibition This compound Inhibits Complex III (Qo Site) ET_Block Electron Transport Chain Blocked Inhibition->ET_Block ATP_Depletion ATP Synthesis Stops ET_Block->ATP_Depletion ROS_Increase Increased ROS Production (Superoxide) ET_Block->ROS_Increase Cell_Death Cellular Dysfunction & Apoptosis/Necrosis ATP_Depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Damage Damage to: - DNA - Proteins - Lipids Oxidative_Stress->Damage Damage->Cell_Death

Figure 2. Downstream Effects of this compound-induced Complex III Inhibition.

Key Experimental Protocols

Isolation of Mitochondria from Tissue (e.g., Rat Liver)

This protocol describes a standard method for isolating functional mitochondria, a prerequisite for in vitro assays of respiratory chain activity.

Materials:

  • Isolation Buffer I: Specific composition depends on the tissue.

  • Isolation Buffer II: Specific composition depends on the tissue.

  • Homogenizer (Teflon pestle)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal and excise the liver, placing it in ice-cold Isolation Buffer I.

  • Mince the tissue finely and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes with a Teflon pestle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a BCA assay.

Mitochondrial Complex III Activity Assay

This colorimetric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Assay Buffer

  • Cytochrome c (oxidized)

  • Decylubiquinol (reduced coenzyme Q analog)

  • Antimycin A (Complex III inhibitor control)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Procedure:

  • Dilute isolated mitochondria to a working concentration in the assay buffer.

  • Add the mitochondrial suspension to a 96-well plate.

  • Add test compounds (e.g., this compound) and controls (e.g., Antimycin A) to the respective wells.

  • Initiate the reaction by adding decylubiquinol and oxidized cytochrome c.

  • Immediately measure the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to Complex III activity.

Measurement of Mitochondrial ROS Production

The MitoSOX Red indicator is a fluorescent probe commonly used to detect mitochondrial superoxide.

Materials:

  • Cultured cells

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of MitoSOX Red (typically 1-5 µM) in PBS or culture medium.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells with warm PBS.

  • Analyze the cells immediately by flow cytometry (e.g., using a 580 nm emission filter) or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

// Workflow Mito_Isolation -> Treatment [style=dashed]; Cell_Culture -> Treatment; Treatment -> C3_Assay; Treatment -> ROS_Assay; Treatment -> ATP_Assay; C3_Assay -> Analysis; ROS_Assay -> Analysis; ATP_Assay -> Analysis; } dot

Figure 3. General Workflow for Assessing the Effects of this compound.

Conclusion

This compound is a highly effective inhibitor of mitochondrial Complex III, acting at the Qo site to block electron transport. This primary action leads to a profound disruption of cellular energy metabolism, characterized by ATP depletion and excessive ROS production, culminating in oxidative stress and cell death. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to investigate the detailed biochemical and cellular effects of this compound and other potential Complex III inhibitors. A deeper understanding of these mechanisms is crucial for the development of new pesticides, the assessment of toxicological risks, and the exploration of potential therapeutic applications for mitochondrial modulators.

References

Acequinocyl: A Technical Guide to its Effects on Mite Life Stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acaricidal agent acequinocyl, focusing on its mechanism of action and its specific effects across the various life stages of mites. The information presented herein is compiled from peer-reviewed scientific literature and regulatory assessments, offering a comprehensive resource for research and development professionals.

Executive Summary

This compound is a contact miticide belonging to the quinoline class of chemicals (IRAC Group 20B). It functions as a potent inhibitor of mitochondrial respiration. A key characteristic of this compound is its efficacy against all developmental stages of mites, including eggs, larvae, nymphs, and adults. This broad-spectrum activity within the mite life cycle makes it a significant tool in integrated pest management (IPM) programs. This document details the quantitative effects of this compound on mite mortality, development, and reproduction, outlines the experimental protocols used to derive this data, and visualizes the underlying biochemical and experimental processes.

Mechanism of Action

This compound is a pro-acaricide that requires metabolic activation within the target mite. Following absorption, it undergoes deacetylation to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This active form is structurally analogous to ubiquinone (Coenzyme Q).

The primary target of this compound's active metabolite is the Mitochondrial Electron Transport Chain (METC) , specifically at Complex III (also known as the cytochrome bc₁ complex). It binds to the Qo site of Complex III, competitively inhibiting the binding of ubiquinol. This blockage disrupts the flow of electrons from Complex III to cytochrome c, which in turn halts the entire electron transport chain. The inhibition of the METC leads to a rapid cessation of ATP synthesis, the primary energy currency of the cell, ultimately resulting in the death of the mite.[1][2]

Acequinocyl_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_inhibition cluster_matrix Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc₁ complex) Complex_I->Complex_III e⁻ via Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e⁻ via Q Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e⁻ via Cyt c ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H⁺ Gradient ATP ATP ATP_Synthase->ATP This compound This compound (Active Metabolite) This compound->Inhibition Binds to Qo site Inhibition->Complex_III INHIBITS NADH NADH NADH->Complex_I donates e⁻ FADH2 FADH₂ FADH2->Complex_II donates e⁻ O2 O₂ O2->Complex_IV accepts e⁻ → H₂O ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of the Mitochondrial Electron Transport Chain by this compound.

Data Presentation: Effects on Mite Life Stages

The efficacy of this compound varies across the life cycle of mites. It demonstrates lethal effects at recommended field concentrations and significant sublethal effects on development and reproduction at lower concentrations.

Sublethal and Developmental Effects on Tetranychus urticae

A life table analysis was conducted to determine the sublethal effects of this compound on the two-spotted spider mite, Tetranychus urticae. Mites were exposed to sublethal concentrations (LC₁₀ and LC₂₅) and their development and reproductive parameters were recorded.

ParameterLife StageControl (Mean ± SE)This compound LC₁₀ (Mean ± SE)This compound LC₂₅ (Mean ± SE)
Developmental Duration (Days) Egg4.13 ± 0.084.29 ± 0.104.25 ± 0.09
Larva1.80 ± 0.081.82 ± 0.092.00 ± 0.08
Protonymph1.48 ± 0.071.63 ± 0.081.63 ± 0.07
Deutonymph1.82 ± 0.081.76 ± 0.081.98 ± 0.07
Total Pre-adult 9.23 ± 0.12 9.50 ± 0.15 9.86 ± 0.14
Adult Longevity (Days) Female12.87 ± 0.6912.53 ± 0.8115.00 ± 0.89
Male15.50 ± 1.1113.00 ± 1.2011.83 ± 1.22
Fecundity (Total eggs/female) -53.67 ± 3.4456.67 ± 4.5073.17 ± 4.88
Oviposition Period (Days) -10.87 ± 0.7110.43 ± 0.8112.83 ± 0.90
Data sourced from Erdoğan and Susurluk (2025).

Interestingly, at the LC₂₅ sublethal concentration, this compound prolonged female longevity and significantly increased total fecundity. However, these effects are coupled with its lethal activity at higher concentrations, which ultimately suppresses population growth.

Lethal Effects on Various Mite Species

This compound exhibits direct toxicity to multiple life stages. While comprehensive lethal concentration (LC) data for all stages of a single pest species is not available in a single study, the following table synthesizes findings from various sources.

Mite SpeciesLife StageMetricValueExposure TimeSource
Typhlodromus pyri (Predatory Mite)Adult FemaleMortality100%3-5 days
Adult FemaleFecundity Reduction40% (Residual)-
Adult FemaleFecundity Reduction48% (Direct Contact)-
Tetranychus urticaeAdultLD₅₀32.09 µl/L air48 hours
Eutetranychus orientalisAdultLD₅₀29.15 µl/L air48 hours
Various Spider MitesEggsEfficacyStated as effective (ovicidal)-
Various Spider MitesImmature StagesEfficacyStated as effective (larvicidal, nymphicidal)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess both sublethal and lethal effects of this compound.

Protocol for Sublethal Effects (Life Table Study)

This protocol is based on the methodology used by Erdoğan and Susurluk (2025) to evaluate the demographic responses of T. urticae to sublethal concentrations of this compound.

1. Mite Rearing:

  • A susceptible population of Tetranychus urticae is maintained on bean plants (Phaseolus vulgaris) in a controlled environment (27 ± 1°C, 70 ± 5% RH, 16:8 L:D photoperiod).

2. Preparation of Experimental Units:

  • Leaf discs (2 cm diameter) are cut from fresh, untreated bean leaves.

  • Each disc is placed, abaxial side up, on a water-saturated cotton pad within a Petri dish (9 cm diameter). This creates a barrier to prevent mite escape.

3. Bioassay Procedure:

  • Egg Cohort Generation: To obtain eggs of the same age, 30 adult female mites are transferred to each of several prepared leaf discs and allowed to oviposit for 24 hours.

  • Treatment Application: After 24 hours, the adult females are removed. The leaf discs, now containing eggs, are dipped into the respective test solutions (Control, LC₁₀ of this compound, LC₂₅ of this compound) for 5 seconds.

  • Incubation: The treated leaf discs are allowed to air dry and are then maintained in the controlled environment.

  • Daily Observation: Starting from the egg stage, each individual is observed daily under a stereomicroscope. The following parameters are recorded:

    • Developmental stage (egg, larva, protonymph, deutonymph, adult).

    • Survival status.

    • Upon reaching adulthood, males are added to the dishes with females to allow mating.

    • For adult females, daily fecundity (number of eggs laid) and longevity are recorded until the death of the last individual.

4. Data Analysis:

  • The collected data on development time, survival, and fecundity are analyzed using an age-stage, two-sex life table program to calculate demographic parameters such as the intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T).

Life_Table_Study_Workflow start Start: Rear Mites on Host Plants prep_discs Prepare Leaf Disc Experimental Units start->prep_discs oviposition Transfer 30♀ Mites to Discs for 24h Oviposition prep_discs->oviposition remove_adults Remove Adult Females oviposition->remove_adults treatment Dip Leaf Discs with Eggs in this compound Solutions (5s) remove_adults->treatment incubation Air Dry & Incubate (27°C, 70% RH) treatment->incubation observation Daily Observation: - Survival - Development Stage - Fecundity (adults) incubation->observation observation->incubation Repeat Daily analysis Analyze Data using Age-Stage, Two-Sex Life Table observation->analysis end End: Determine Demographic Parameters analysis->end

Caption: Experimental workflow for a mite life table study.
Protocol for Lethal Effects (Leaf Dip Bioassay)

This is a generalized protocol for determining the lethal toxicity (e.g., LC₅₀) of this compound on different mite life stages, synthesized from standard acaricidal testing methodologies.

1. Preparation of Test Solutions:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100).

  • A series of dilutions are prepared from the stock solution to create a range of concentrations expected to cause between 10% and 90% mortality. A control solution (solvent + surfactant only) is also prepared.

2. Bioassay Procedure (Stage-Specific):

  • Ovicidal Assay:

    • 10-20 adult female mites are placed on fresh leaf discs for a defined period (e.g., 24 hours) to lay eggs.

    • Adults are removed, and the leaf discs with eggs are dipped into the test solutions for 5-10 seconds.

    • Discs are air-dried and incubated under controlled conditions.

    • Egg hatchability is assessed after a period corresponding to the normal incubation time (e.g., 7 days). Unhatched eggs are considered non-viable.

  • Larvicidal/Nymphicidal Assay:

    • A cohort of age-synchronized larvae or nymphs is obtained.

    • Fresh leaf discs are dipped in the test solutions as described above.

    • Once dry, 15-25 larvae or nymphs are transferred to each treated disc.

    • Mortality is assessed at set time points (e.g., 24, 48, 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • Adulticidal Assay:

    • The protocol is the same as for the larvicidal/nymphicidal assay, but using 15-25 adult female mites.

3. Data Analysis:

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is subjected to probit analysis to determine the lethal concentrations (LC₅₀, LC₉₀) and their corresponding confidence intervals.

Lethal_Toxicity_Bioassay cluster_prep Preparation cluster_assay Bioassay (Leaf Dip Method) cluster_analysis Data Collection & Analysis prep_solutions Prepare Serial Dilutions of this compound dip_leaves Dip Leaf Discs in Test Solutions (5s) prep_solutions->dip_leaves prep_mites Obtain Synchronized Mite Stage (Eggs, Larvae, or Adults) infest Infest Discs with Mites (or use pre-infested for ovicidal) prep_mites->infest air_dry Air Dry Leaf Discs dip_leaves->air_dry air_dry->infest incubate Incubate under Controlled Conditions infest->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality probit Perform Probit Analysis assess_mortality->probit determine_LC50 Determine LC₅₀ / LC₉₀ Values probit->determine_LC50

Caption: Generalized workflow for a lethal toxicity bioassay (Leaf Dip Method).

References

Acequinocyl Metabolism in Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a naphthoquinone-based acaricide effective against various mite species, including the two-spotted spider mite, Tetranychus urticae. It acts as a mitochondrial complex III inhibitor, disrupting the electron transport chain and leading to mite mortality.[1] this compound itself is a pro-acaricide, meaning it requires metabolic activation within the target organism to exert its toxic effect.[2] This technical guide provides a comprehensive overview of the metabolism of this compound in target organisms, focusing on the metabolic pathways, key metabolites, and detailed experimental protocols for their analysis.

Core Metabolic Pathway

The metabolism of this compound primarily proceeds through a two-step process:

  • Bioactivation: this compound is rapidly hydrolyzed to its biologically active form, 2-dodecyl-3-hydroxy-1,4-naphthoquinone, also known as this compound-OH or R1.[2] This conversion is crucial for its acaricidal activity, as this compound-OH is the actual inhibitor of mitochondrial respiration.[2]

  • Degradation: Following bioactivation, the molecule undergoes further degradation. This involves the opening of the quinone ring to form the metabolite AKM-18, which is subsequently broken down into phthalic acid.

This metabolic cascade effectively detoxifies the active compound, leading to its eventual elimination.

Key Metabolites

The primary metabolites of this compound that have been identified are:

  • This compound-OH (R1): The active metabolite responsible for acaricidal efficacy.

  • AKM-18: A degradation product formed by the cleavage of the naphthoquinone ring of this compound-OH.

  • Phthalic Acid: The final identified degradation product in the metabolic pathway.

Quantitative Analysis of this compound Metabolism

While the qualitative metabolic pathway is established, detailed quantitative data on the in-vivo metabolism of this compound specifically within target mite species like Tetranychus urticae is not extensively available in the public domain. However, studies on other organisms and environmental fate provide some quantitative insights. For instance, the half-life of this compound in various soil types ranges from 1.0 to 4.7 days.[3] In lactating goats, after five consecutive daily doses, the highest concentrations of radioactivity were found in the liver (0.14 ppm) and kidney (0.10 ppm), with parent this compound and its active metabolite this compound-OH being the major components in fat.

To provide a framework for future research, the following tables can be used to summarize quantitative data from metabolism studies.

Table 1: In-Vivo Metabolism of this compound in [Target Organism]

Time Point (Post-Application)This compound (% of Applied Dose)This compound-OH (% of Applied Dose)AKM-18 (% of Applied Dose)Phthalic Acid (% of Applied Dose)Other Metabolites (% of Applied Dose)
0 hr1000000
1 hrDataDataDataDataData
6 hrDataDataDataDataData
12 hrDataDataDataDataData
24 hrDataDataDataDataData
48 hrDataDataDataDataData

Table 2: Half-life of this compound and its Metabolites in [Target Organism/Matrix]

CompoundMatrixHalf-life (t½)Reference
This compoundSilty Loam Soil1.0 days
This compoundSandy Soil3.9 days
This compoundClay Loam Soil4.7 days
This compound-OHDataDataData

Experimental Protocols

This section outlines detailed methodologies for studying this compound metabolism in a target organism such as Tetranychus urticae.

Rearing of Target Organisms (Tetranychus urticae)

A standardized rearing procedure is crucial for obtaining consistent and reliable results.

  • Host Plant: Bean plants (Phaseolus vulgaris) are a commonly used host for rearing T. urticae.

  • Colony Establishment: A colony can be initiated by placing adult female mites on young, healthy bean plants.

  • Rearing Conditions: Mites should be maintained in a controlled environment, typically at 25 ± 2°C, 45-60% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Maintenance: Infested plants should be regularly replaced with fresh, uninfested plants to ensure a healthy and continuously reproducing mite population.

Experimental Workflow for In-Vivo Metabolism Study

The following workflow outlines the key steps for conducting an in-vivo metabolism study of this compound in spider mites.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Sampling & Extraction cluster_analysis Analysis mite_rearing 1. Mite Rearing (Tetranychus urticae) application 3. Application of this compound (e.g., leaf-dip bioassay) mite_rearing->application acequinocyl_prep 2. This compound Solution Preparation acequinocyl_prep->application sampling 4. Sample Collection (at various time points) application->sampling extraction 5. Extraction of Metabolites (Acetonitrile/Hexane) sampling->extraction cleanup 6. Sample Cleanup (SPE or dSPE) extraction->cleanup analysis 7. LC-MS/MS Analysis cleanup->analysis quantification 8. Data Quantification analysis->quantification

Figure 1: Experimental workflow for this compound metabolism study.

Application of this compound

A leaf-dip bioassay is a common method for applying pesticides to spider mites.

  • Prepare a series of concentrations of this compound in a suitable solvent (e.g., water with a surfactant).

  • Excise leaf discs from the host plant and dip them into the this compound solutions for a set duration (e.g., 5 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in petri dishes on a moist substrate (e.g., wet cotton or agar) to maintain turgor.

  • Transfer a known number of adult female mites onto each leaf disc.

Sample Collection and Preparation
  • At predetermined time points (e.g., 0, 1, 6, 12, 24, 48 hours) after application, collect the mites from the leaf discs.

  • Homogenize the collected mites in a suitable extraction solvent. A common solvent for extracting this compound and its metabolites is acetonitrile or a mixture of hexane and ethyl acetate.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant containing the analytes.

Sample Cleanup

A cleanup step is often necessary to remove interfering matrix components before analysis.

  • Solid-Phase Extraction (SPE): Pass the extract through an SPE cartridge (e.g., Florisil or C18) to retain interfering substances while allowing the analytes of interest to pass through or be selectively eluted.

  • Dispersive Solid-Phase Extraction (dSPE): A variation of SPE where the sorbent is added directly to the sample extract, vortexed, and then centrifuged. This is a common cleanup step in QuEChERS-based methods.

LC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions for each analyte are monitored.

Table 3: Example LC-MS/MS Parameters for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compoundValueValueValueValue
This compound-OHValueValueValueValue
AKM-18ValueValueValueValue
Phthalic AcidValueValueValueValue

(Note: Specific m/z values and collision energies need to be optimized for the instrument used.)

Signaling Pathways and Logical Relationships

The primary mode of action of this compound's active metabolite is the inhibition of the mitochondrial electron transport chain at Complex III.

mode_of_action This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Bioactivation Acequinocyl_OH This compound-OH (Active Metabolite) Hydrolysis->Acequinocyl_OH Complex_III Mitochondrial Complex III Acequinocyl_OH->Complex_III Inhibition ETC Electron Transport Chain Complex_III->ETC ATP_Production ATP Production ETC->ATP_Production Disruption Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Figure 2: Mode of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the metabolism of this compound in target organisms. The bioactivation of this compound to this compound-OH is a critical step for its acaricidal activity, which is followed by a degradation pathway leading to less toxic compounds. While the metabolic pathway is well-understood qualitatively, further research is needed to generate comprehensive quantitative data on the kinetics of this metabolism within target pest species like Tetranychus urticae. The detailed experimental protocols provided herein offer a robust framework for conducting such studies, which will be invaluable for understanding the efficacy and potential for resistance development to this important acaricide.

References

Methodological & Application

Application Notes and Protocols for Acequinocyl in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a quinoline-based contact miticide used in agricultural settings to control a variety of mite pests.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain, specifically at Complex III.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research context, focusing on efficacy testing, residue analysis, resistance monitoring, and elucidation of its mechanism of action.

Application Notes

1. General Properties and Formulation

  • Chemical Class: Quinoline derivative.[1]

  • Mode of Action: this compound is a mitochondrial complex III electron transport inhibitor at the Qo site. Its deacetylated metabolite is the active form that competitively inhibits ubiquinone binding.

  • Target Pests: Effective against various mite species, including two-spotted spider mites (Tetranychus urticae), spruce spider mites, European red mites, and red palm mites.

  • Spectrum of Activity: Exhibits activity against all life stages of mites, including eggs, nymphs, and adults.

  • Formulation: Commonly available as a 15% soluble concentrate (SC).

2. Research Applications

  • Efficacy and Bioassays: this compound serves as a reference miticide in screening new compounds and in integrated pest management (IPM) studies. Its efficacy can be assessed through various bioassay methods to determine lethal concentrations (e.g., LC50).

  • Residue Analysis: Due to its application on food crops, the analysis of this compound and its primary metabolite, hydroxythis compound, is crucial for food safety and regulatory compliance.

  • Resistance Management: As with any pesticide, monitoring for and studying the mechanisms of resistance to this compound in mite populations is essential for its sustained effectiveness.

  • Toxicology and Non-Target Effects: Research on the toxicological profile of this compound and its impact on non-target organisms, such as predatory mites and beneficial insects, is vital for assessing its environmental safety and compatibility with IPM programs.

3. Handling and Storage

  • Safety Precautions: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.

Data Presentation

Table 1: Efficacy of this compound against Tetranychus urticae

Mite PopulationLC50 (ppm)Resistance Ratio (RR)Reference
Susceptible Line (SL)35.56-
Field Population L1106.212.98
Field Population L21764.9
Field Population L315.491.03
ACE6 (Resistant Strain)Not specified112.0

Table 2: Residue Analysis of this compound and Hydroxythis compound

MatrixAnalytical MethodLimit of Quantitation (LOQ)Recovery RateReference
Grapes, Lemons, Pears, TomatoesHPLC-DAD0.01 mg/kg> 77%
Sweet PeppersHPLC-MS/MS0.01 mg/kgNot specified
StrawberriesHPLC-MS/MS0.01 mg/kgNot specified
Various FoodstuffsUHPLC-MS/MS4.6 µg/kg (this compound), 4.3 µg/kg (Hydroxythis compound)77-103%

Experimental Protocols

1. Protocol for Greenhouse Efficacy Trial of this compound against Two-Spotted Spider Mites (Tetranychus urticae) on Bean Plants

Objective: To evaluate the efficacy of different concentrations of this compound for the control of T. urticae in a controlled greenhouse environment.

Materials:

  • Bean plants (Phaseolus vulgaris)

  • A culture of Tetranychus urticae

  • This compound 15% SC formulation

  • Pressurized sprayer

  • Stereomicroscope

  • Distilled water

  • Non-ionic surfactant

  • Greenhouse with controlled temperature (25 ± 2°C), humidity (60 ± 10% RH), and photoperiod (16:8 h L:D)

Procedure:

  • Plant Preparation: Grow bean plants until they have at least two true leaves.

  • Mite Infestation: Infest each plant with 20-30 adult female T. urticae by placing infested leaf sections onto the bean leaves. Allow the mites to establish for 3-5 days.

  • Treatment Preparation: Prepare different concentrations of this compound (e.g., 0, 50, 100, 200, 400 ppm) in distilled water. Add a non-ionic surfactant at the recommended rate to all treatment solutions, including the control (0 ppm).

  • Application: Randomly assign plants to each treatment group, with at least four replicates per treatment. Spray the plants with the respective treatment solutions until runoff, ensuring complete coverage of all leaf surfaces.

  • Data Collection: At 3, 7, and 14 days after treatment (DAT), count the number of motile mites (nymphs and adults) on two randomly selected leaves from each plant using a stereomicroscope.

  • Data Analysis: Calculate the percentage of mortality for each treatment relative to the control. Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the LC50 value using Probit analysis.

2. Protocol for Residue Analysis of this compound and Hydroxythis compound in Pome Fruit by HPLC-MS/MS

Objective: To determine the residue levels of this compound and its metabolite, hydroxythis compound, in pome fruit samples.

Materials:

  • Pome fruit samples (apples or pears)

  • This compound and hydroxythis compound analytical standards

  • Acetonitrile (ACN)

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Homogenize a representative sample of the pome fruit.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 1% formic acid. c. Vortex for 1 minute. d. Add 4 g of anhydrous MgSO4 and 1 g of NaCl. e. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18. b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Inject the sample into the HPLC-MS/MS system. c. Quantify the concentrations of this compound and hydroxythis compound based on a matrix-matched calibration curve.

3. Protocol for Monitoring this compound Resistance in Tetranychus urticae

Objective: To determine the susceptibility of a field population of T. urticae to this compound and calculate the resistance ratio.

Materials:

  • Field-collected Tetranychus urticae population

  • A known susceptible T. urticae laboratory strain

  • This compound 15% SC formulation

  • Bean leaf discs (2 cm diameter)

  • Petri dishes

  • Agar

  • Distilled water

  • Non-ionic surfactant

  • Stereomicroscope

Procedure:

  • Preparation of Leaf Discs: Prepare 1.5% agar in Petri dishes. Place a bean leaf disc, abaxial side up, on the solidified agar.

  • Mite Transfer: Transfer 20-30 adult female mites onto each leaf disc.

  • Treatment Preparation: Prepare a series of at least five concentrations of this compound in distilled water with a non-ionic surfactant.

  • Application (Leaf Dip Bioassay): a. Dip each leaf disc with mites into the respective this compound solution for 5 seconds. b. Allow the discs to air dry. c. Place the treated discs back into the Petri dishes.

  • Incubation: Incubate the Petri dishes at 25 ± 2°C, 60 ± 10% RH, and a 16:8 h L:D photoperiod.

  • Mortality Assessment: After 24 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: a. Correct for control mortality using Abbott's formula. b. Perform Probit analysis to determine the LC50 values for both the field and susceptible populations. c. Calculate the Resistance Ratio (RR) as: RR = LC50 of the field population / LC50 of the susceptible population.

4. Protocol for Mitochondrial Complex III Activity Assay

Objective: To measure the inhibitory effect of this compound on mitochondrial complex III activity.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart, insect thoraces)

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Decylubiquinol (DBH2) as a substrate

  • Cytochrome c

  • Antimycin A (as a positive control)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the isolated mitochondria.

  • Inhibitor Addition: Add different concentrations of this compound (or Antimycin A for the positive control) to the reaction mixture and incubate for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.

  • Measurement: Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the complex III activity.

Mandatory Visualizations

Acequinocyl_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- H_out H+ Complex_IV->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_in H+ H_out->ATP_Synthase Proton Gradient This compound This compound Metabolite Active Metabolite (Hydroxythis compound) This compound->Metabolite Metabolism Metabolite->Complex_III Inhibits Qo site

Caption: Mode of action of this compound in the mitochondrial electron transport chain.

Efficacy_Trial_Workflow start Start plant_prep Prepare and Acclimate Plants start->plant_prep mite_infest Infest Plants with Mites plant_prep->mite_infest treatment_prep Prepare this compound Concentrations mite_infest->treatment_prep application Apply Treatments to Plants treatment_prep->application data_collection Collect Mite Mortality Data application->data_collection analysis Data Analysis (ANOVA, Probit) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a greenhouse efficacy trial of this compound.

Residue_Analysis_Workflow start Start sampling Sample Collection and Homogenization start->sampling extraction Solvent Extraction (QuEChERS) sampling->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification Quantification and Data Reporting analysis->quantification end End quantification->end

Caption: Workflow for the analysis of this compound residues in agricultural commodities.

References

Application Notes and Protocols for Acequinocyl in Pest Management Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a quinoline-based miticide that has demonstrated significant efficacy against a wide range of mite species, including the two-spotted spider mite, Tetranychus urticae.[1][2] As a member of the IRAC Group 20B, its mode of action involves the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[3][4][5] This disruption of cellular respiration leads to mortality in all life stages of mites, including eggs, larvae, nymphs, and adults. This compound is a contact miticide with translaminar activity, meaning it can move from the upper to the lower surface of leaves, but it is not systemic within the plant. These characteristics make it a valuable tool in integrated pest management (IPM) programs.

This document provides detailed application notes and protocols for the use of this compound in pest management research. It includes quantitative data on its efficacy, detailed experimental protocols for laboratory and field studies, and visualizations to aid in understanding its mode of action and resistance management strategies.

Data Presentation

Table 1: this compound Efficacy Against Target Mite Pests
Mite SpeciesLife StageBioassay MethodLC50 (ppm)Mortality Rate (%)Study Reference
Tetranychus urticaeAdultLeaf-dip35.56 (Susceptible Line)-
Tetranychus urticaeAdultLeaf-dip15.49 - 176 (Field Populations)-
Tetranychus urticaeAdultNot Specified-91-98 (at 625 µl/ml after 24h)
Eutetranychus orientalisAdultNot Specified-90-98 (at 625 µl/ml after 24h)
Table 2: Speed of Action of this compound
Mite SpeciesLT50 (days)Speed Action Index (%)Study Reference
Tetranychus urticae3.1656.01
Phytoseiulus persimilis2.9035.52
Table 3: Efficacy of this compound in Field Trials
CropTarget PestApplication RateEfficacy/Reduction (%)Study Reference
BrinjalSpider MitesNot SpecifiedSignificant reduction compared to control
Pome FruitTwo-spotted spider mite, European red miteLabel ratesEffective control
OrnamentalsTwo-spotted spider mite, Spruce spider miteLabel ratesEffective control
Table 4: Toxicity of this compound to Predatory Mites
Predatory Mite SpeciesBioassay MethodLC50 (ppm)EffectStudy Reference
Neoseiulus californicusNot SpecifiedHigher than field concentrationLow risk, safer than chlorfenapyr
Phytoseiulus persimilisNot SpecifiedHigher than field concentrationLow risk, safer than chlorfenapyr
Typhlodromus pyriResidual & Direct Contact-Slightly to moderately toxic (S-population)
Typhlodromus pyriResidual & Direct Contact-Highly toxic (U-population)

Experimental Protocols

Laboratory Bioassay: Leaf-Dip Method

This protocol is designed to determine the lethal concentration (LC50) of this compound against spider mites.

Materials:

  • This compound technical grade or formulated product

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., bean, strawberry)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Mite-rearing colony (e.g., Tetranychus urticae)

  • Stereomicroscope

  • Beakers and graduated cylinders

  • Pipettes

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water. The use of a small amount of a suitable solvent may be necessary for technical grade material.

    • From the stock solution, prepare a series of serial dilutions (at least 5-7 concentrations) to achieve a range of mortalities from approximately 10% to 90%.

    • Add a surfactant (e.g., 0.01% Triton X-100) to all test solutions and the control to ensure even spreading on the leaf surface.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (e.g., 3 cm diameter) from healthy, untreated host plant leaves.

  • Treatment Application:

    • Individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.

    • Place the treated leaf discs on a clean, non-absorbent surface to air dry for approximately 1-2 hours.

  • Mite Infestation:

    • Place a single dried leaf disc, adaxial (upper) side down, onto a water-saturated filter paper in a Petri dish.

    • Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation:

    • Seal the Petri dishes with lids and incubate them in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • After 24-48 hours, examine the mites on each leaf disc under a stereomicroscope.

    • Mites that are unable to move when gently prodded with the brush are considered dead.

    • Record the number of dead and live mites for each concentration and replicate.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit or logit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Field Trial Protocol for Efficacy Evaluation

This protocol outlines a standard procedure for evaluating the efficacy of this compound against spider mites in a field setting.

Experimental Design:

  • Plot Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Dependent on the crop, but typically large enough to minimize spray drift between plots (e.g., 5m x 5m for row crops).

  • Treatments:

    • Untreated control (water spray).

    • This compound at the recommended label rate.

    • This compound at a lower and/or higher rate (optional).

    • A standard commercial acaricide for comparison.

Procedure:

  • Pre-treatment Assessment:

    • Before application, scout the experimental plots to ensure a uniform and sufficient mite population for evaluation (e.g., an average of 10-20 motile mites per leaf).

    • Randomly select a predetermined number of leaves (e.g., 20) from each plot and count the number of mite eggs, nymphs, and adults using a hand lens or by bringing the leaves to the laboratory for examination under a stereomicroscope.

  • Application of Treatments:

    • Calibrate the spray equipment to ensure accurate and uniform application volume.

    • Apply the treatments according to the experimental design, ensuring thorough coverage of the plant foliage, especially the undersides of the leaves where mites congregate.

    • Use shields or leave buffer zones between plots to prevent spray drift.

  • Post-treatment Assessments:

    • Conduct mite counts at regular intervals after treatment, for example, at 3, 7, 14, and 21 days post-application.

    • Follow the same sampling and counting procedure as the pre-treatment assessment.

  • Data Analysis:

    • Calculate the percent reduction in the mite population for each treatment at each assessment date relative to the untreated control using Henderson's or a similar formula.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Mandatory Visualization

Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ATP Production This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibition at Qo site

Caption: Mode of Action of this compound in the Mitochondrial Electron Transport Chain.

Experimental_Workflow start Start rearing Mite Rearing (e.g., Tetranychus urticae) start->rearing prep_solutions Prepare this compound Serial Dilutions start->prep_solutions leaf_dip Leaf-Dip Bioassay rearing->leaf_dip prep_solutions->leaf_dip incubation Incubation (24-48 hours) leaf_dip->incubation assessment Mortality Assessment incubation->assessment analysis Data Analysis (Probit/Logit) assessment->analysis lc50 Determine LC50 analysis->lc50 end End lc50->end

Caption: Experimental Workflow for Laboratory Bioassay of this compound.

Resistance_Management cluster_season1 Season 1 cluster_season2 Season 2 cluster_season3 Season 3 cluster_season4 Season 4 title This compound (IRAC Group 20B) Resistance Management Strategy acequinocyl_app Application of this compound (Group 20B) rotate_moa Rotate to a Different MoA (e.g., Group 6, 10A, 10B, 12B, 12C, 13, 21A, 23, or 25A) acequinocyl_app->rotate_moa Avoid consecutive applications another_moa Rotate to another Different MoA rotate_moa->another_moa Continue rotation acequinocyl_reintro Reintroduce this compound (if necessary and effective) another_moa->acequinocyl_reintro Monitor for resistance

Caption: Rotational Strategy for this compound Resistance Management.

References

Acequinocyl Formulation for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

<_ 3_0_1_3_8_2_9_5_6>

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl is a potent acaricide that functions by inhibiting the mitochondrial electron transport chain. This document provides detailed protocols for the preparation of this compound formulations for laboratory use, outlines experimental procedures for efficacy testing, and illustrates its molecular mechanism of action. The information is intended to guide researchers in designing and executing robust experiments involving this compound.

Chemical and Physical Properties

This compound is characterized by its low solubility in water and high solubility in many organic solvents.[1][2] It is an acetate ester of a 1,4-naphthoquinone derivative.[3][4] These properties are critical considerations for the preparation of stable and effective formulations for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C24H32O4[4]
Molecular Weight 384.51 g/mol
Appearance Pale yellow to light brown powdery flakes
Melting Point 59.6 °C
Water Solubility Very low
Organic Solvent Solubility Highly soluble in toluene, dichloromethane, and acetone.
Stability Stable under normal storage conditions.
Mode of Action Mitochondrial Complex III inhibitor at the Qo site.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent.

Materials:

  • This compound (analytical grade)

  • Acetone or Dimethyl Sulfoxide (DMSO) (HPLC grade)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • In a fume hood, add the appropriate volume of acetone or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Store the stock solution in a tightly sealed, light-protected container at -20°C.

Preparation of Working Solutions for In Vitro Assays

Working solutions for aqueous-based assays require careful preparation to ensure the compound remains in suspension. The use of a surfactant is often necessary.

Materials:

  • This compound stock solution

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Tween® 80 or Triton™ X-100

  • Sterile conical tubes

Protocol:

  • Thaw the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of the stock solution to sterile water to achieve the final desired concentration.

  • Add a surfactant, such as Tween® 80 or Triton™ X-100, to a final concentration of 0.01-0.1% to aid in the dispersion of the hydrophobic compound.

  • Vortex the working solution thoroughly before each use to ensure a homogenous suspension.

Note: For in vivo studies, formulations may require co-solvents like PEG300 and should be optimized based on the animal model and administration route.

Acaricide Efficacy Testing Protocol (Adult Immersion Test)

This protocol is a common method for evaluating the efficacy of acaricides against ticks.

Materials:

  • Engorged adult female ticks (e.g., Rhipicephalus microplus)

  • This compound working solutions at various concentrations

  • Control solution (solvent and surfactant only)

  • Petri dishes

  • Filter paper

  • Forceps

  • Incubator

Protocol:

  • Prepare a series of this compound working solutions of different concentrations.

  • For each concentration and the control, immerse a group of 10-20 engorged female ticks in the solution for a specified time (e.g., 5 minutes).

  • After immersion, remove the ticks with forceps, gently blot them dry with filter paper, and place them in a clean, labeled petri dish.

  • Incubate the petri dishes under controlled conditions (e.g., 27°C and >80% relative humidity).

  • Assess tick mortality and egg-laying capacity over a set period (e.g., 7-14 days).

  • Calculate efficacy based on mortality rates and inhibition of oviposition compared to the control group.

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex). This inhibition occurs at the Qo site of Complex III, disrupting the transfer of electrons and thereby halting ATP production, which is essential for cellular processes. The de-acetylated metabolite of this compound is a potent inhibitor of mitochondrial respiration.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase Proton Gradient ATP ATP ATPSynthase->ATP Generates This compound This compound This compound->ComplexIII Inhibition

Caption: this compound inhibits the electron transport chain at Complex III.

Experimental Workflow

The following diagram outlines a typical workflow for the formulation and testing of this compound in a laboratory setting.

G cluster_Formulation Formulation cluster_Experimentation Experimentation cluster_Analysis Data Analysis A Weigh this compound B Prepare Stock Solution (e.g., in Acetone) A->B C Prepare Working Solutions (with surfactant) B->C E Perform Bioassay (e.g., Adult Immersion Test) C->E D Select Target Organism (e.g., Mites, Ticks) D->E F Record Mortality and Biological Effects E->F G Calculate Efficacy (e.g., LC50, EC50) F->G H Statistical Analysis G->H

Caption: A logical workflow for this compound formulation and efficacy testing.

Safety Precautions

This compound has low acute toxicity in mammals. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work with this compound powder and concentrated solutions should be conducted in a certified chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This document provides a comprehensive guide for the laboratory formulation and application of this compound. By following these protocols, researchers can prepare stable and effective solutions for use in a variety of experimental settings to investigate its acaricidal properties and mechanism of action. Adherence to proper laboratory and safety procedures is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Acequinocyl Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a naphthoquinone derivative that functions as a potent acaricide and insecticide.[1][2] Its efficacy is significantly influenced by its formulation, which in turn is dependent on its solubility in various organic solvents. Understanding the solubility of this compound is critical for developing stable and effective formulations, enabling consistent performance in agricultural and pharmaceutical applications. These application notes provide a comprehensive overview of this compound's solubility in a range of organic solvents and detail a standardized protocol for its determination.

This compound Solubility Data

The solubility of this compound varies significantly across different organic solvents, a crucial consideration for formulation development. The following table summarizes the quantitative solubility data for this compound in several common organic solvents.

Organic SolventSolubility (g/L)Temperature (°C)
Dichloromethane620Not Specified
Toluene450Not Specified
Acetone>25020
Dichloroethane>25020
Ethyl Acetate>25020
Xylene>25020
Dimethylformamide190Not Specified
n-Hexane44Not Specified
Heptane3620
n-Octanol29.220
Methanol7.8Not Specified
Methanol620

Data sourced from:[1][3]

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass flasks with screw caps or ground glass stoppers

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass flask. The excess solid should be visually present to ensure saturation.

    • Add a known volume of the organic solvent to the flask.

    • Securely cap the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved this compound is reached.

  • Phase Separation:

    • After equilibration, remove the flask and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the suspension at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor.

    • Report the solubility in units of grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for determining this compound solubility and a logical approach to solvent selection.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess this compound in Solvent) equil Equilibration (Agitation at Constant Temperature) prep->equil 24-48 hours sep Phase Separation (Settling and Centrifugation) equil->sep filt Sample Collection and Filtration (Syringe Filter) sep->filt quant Quantification (HPLC Analysis) filt->quant report Data Reporting (Solubility in g/L) quant->report

Caption: Workflow for determining this compound solubility.

G cluster_selection Solvent Selection Logic start Start: Define Formulation Goal sol_req High or Low Solubility Required? start->sol_req high_sol Select Solvents with High Solubility (e.g., Dichloromethane, Toluene, Acetone) sol_req->high_sol High low_sol Select Solvents with Low Solubility (e.g., Methanol, Heptane) sol_req->low_sol Low compat Compatible with other Excipients? high_sol->compat low_sol->compat yes_compat Proceed with Formulation Development compat->yes_compat Yes no_compat Re-evaluate Solvent Choice compat->no_compat No end End: Final Solvent Selected yes_compat->end no_compat->sol_req

Caption: Decision tree for solvent selection.

References

Application Note: Stability of Acequinocyl Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview of the stability of the acaricide acequinocyl under a range of pH conditions. This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the formation of its primary metabolite, 2-hydroxy-3-dodecyl-1,4-naphthalenedione (hydroxythis compound). Understanding the pH-dependent stability of this compound is critical for its formulation, storage, and predicting its environmental fate. This document summarizes key quantitative data on its hydrolysis half-life, outlines detailed experimental protocols for stability testing, and presents a visual representation of the degradation pathway.

Introduction

This compound is a naphthoquinone derivative used as a miticide and insecticide. Its efficacy and environmental persistence are significantly influenced by its chemical stability. One of the primary degradation pathways for this compound in aqueous environments is hydrolysis, a reaction that is highly dependent on the pH of the medium. This process involves the cleavage of the ester linkage in the this compound molecule. This note details the stability profile of this compound across acidic, neutral, and alkaline pH levels.

pH-Dependent Stability of this compound

The stability of this compound is markedly influenced by pH. It is most stable under acidic conditions and degrades rapidly as the pH increases towards neutral and alkaline conditions. The primary degradation product formed through hydrolysis is hydroxythis compound, which results from the cleavage of the acetyl group[1][2].

Quantitative Stability Data

The rate of hydrolysis is often expressed as a half-life (DT50), which is the time required for 50% of the active ingredient to degrade. The table below summarizes the hydrolysis half-life of this compound at different pH values and temperatures.

pHTemperature (°C)Half-life (DT50)Reference
1.23719 days[1]
42586 days[1]
5Not Specified6 days (Aqueous Photolysis)[1]
72552 hours
92576 minutes

Table 1: Hydrolysis and Photolysis Half-life of this compound at Various pH Conditions.

Experimental Protocols

The following protocols are based on established guidelines for chemical stability testing, such as those from the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).

Protocol for Determining this compound Stability as a Function of pH

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values.

Materials:

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, analytical grade

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., citrate, phosphate, borate) for preparing pH 4, 7, and 9 buffers

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • HPLC column suitable for pesticide analysis (e.g., C18)

  • Incubator or water bath with temperature control

Procedure:

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions for pH 4, 7, and 9 using appropriate buffer salts at a concentration of 0.05 M.

    • Adjust the pH of each buffer solution to the target pH ± 0.1 using HCl or NaOH.

    • Sterilize the buffer solutions by autoclaving or filtration through a 0.22 µm filter.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve the standard in a small volume of acidified acetonitrile (e.g., 0.1% formic acid in ACN) to prevent premature degradation.

    • Dilute to a final known concentration with the same acidified ACN to prepare a stock solution.

  • Sample Preparation and Incubation:

    • In sterile amber glass vials, add a small, known volume of the this compound stock solution to a known volume of each sterile buffer solution (pH 4, 7, and 9). The final concentration of acetonitrile should be kept below 1% to minimize its effect on the hydrolysis rate.

    • Prepare triplicate samples for each pH and each time point.

    • Prepare a control sample for each pH containing only the buffer solution.

    • Cap the vials tightly and place them in a constant temperature incubator or water bath set at 25°C in the dark.

  • Sampling:

    • Collect samples at predetermined intervals. The sampling frequency should be adjusted based on the expected degradation rate at each pH. For example:

      • pH 9: 0, 15, 30, 60, 90, 120 minutes

      • pH 7: 0, 6, 12, 24, 48, 72 hours

      • pH 4: 0, 1, 3, 7, 14, 28, 56, 86 days

    • At each time point, withdraw an aliquot from the respective vials.

    • Immediately quench the hydrolysis reaction by adding an equal volume of acidified acetonitrile.

    • Store the samples at -18°C in the dark until analysis.

  • Analytical Quantification:

    • Analyze the samples for the concentration of this compound and its degradation product, hydroxythis compound, using a validated HPLC-DAD or LC-MS/MS method.

    • Prepare a calibration curve using this compound and hydroxythis compound standards in the corresponding buffer/acetonitrile matrix.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the first-order degradation rate constant (k) from the slope of the regression line.

    • Calculate the hydrolysis half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

Experimental Workflow

Acequinocyl_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Sterile Buffers (pH 4, 7, 9) sample_prep Spike Buffers with This compound Stock prep_buffer->sample_prep prep_stock Prepare this compound Stock Solution (in ACN) prep_stock->sample_prep incubation Incubate at 25°C in the Dark sample_prep->incubation sampling Collect Samples at Time Intervals incubation->sampling quench Quench Reaction with Acidified ACN sampling->quench hplc Analyze via HPLC-DAD or LC-MS/MS quench->hplc kinetics Determine Rate Constant (k) hplc->kinetics dt50 Calculate Half-life (DT50) kinetics->dt50

Figure 1: Experimental workflow for determining the pH stability of this compound.

This compound Degradation Pathway

Acequinocyl_Degradation This compound This compound hydroxythis compound Hydroxythis compound (2-hydroxy-3-dodecyl-1,4-naphthalenedione) This compound->hydroxythis compound Hydrolysis (Cleavage of Acetyl Group) acetic_acid Acetic Acid This compound->acetic_acid Hydrolysis

Figure 2: Primary hydrolytic degradation pathway of this compound.

Conclusion

The data and protocols presented in this application note demonstrate that this compound is highly susceptible to hydrolysis under neutral and alkaline conditions, with stability increasing significantly in acidic environments. The primary degradation pathway involves the formation of hydroxythis compound. Researchers and professionals in drug development and environmental science should consider these stability characteristics when designing formulations, establishing storage conditions, and assessing the environmental impact of this compound. The provided protocols offer a robust framework for conducting reliable pH stability studies.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of Acequinocyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Acequinocyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides procedures for the extraction of this compound from various matrices and subsequent analysis, ensuring high selectivity and accuracy. This method is suitable for residue analysis in diverse sample types, including agricultural products and environmental samples.

Introduction

This compound is a widely used acaricide and insecticide that functions by inhibiting the mitochondrial cytochrome bc1 complex.[1] Its prevalence in agriculture necessitates sensitive and reliable analytical methods to monitor its residue levels in food products and the environment to ensure consumer safety and regulatory compliance. LC-MS/MS offers superior sensitivity and selectivity, making it the ideal technique for detecting trace levels of this compound. This document provides a comprehensive protocol for the determination of this compound, and in many cases, its primary metabolite, this compound-hydroxy.

Experimental Protocols

Sample Preparation

The extraction and clean-up procedures for this compound are highly dependent on the sample matrix. Below are representative protocols for different sample types.

Protocol 1: Extraction from Animal and Fishery Products [2]

  • Homogenization and Extraction: Homogenize 10.0 g of the sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone. Filter the mixture with suction.

  • Re-extraction: Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter.

  • Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.

  • Liquid-Liquid Extraction: Take a 20 mL aliquot of the solution, add 100 mL of 10 w/v% sodium chloride solution, and extract twice with n-hexane (100 mL, then 50 mL).

  • Dehydration and Concentration: Dehydrate the n-hexane extract with anhydrous sodium sulfate and concentrate the filtrate at a temperature below 40°C.

  • Acetonitrile Partitioning: Dissolve the residue in 20 mL of n-hexane and extract three times with 40 mL of n-hexane-saturated acetonitrile.

  • Final Preparation: Combine the extracts, concentrate below 40°C, and dissolve the final residue in 2 mL of n-hexane. This solution is then ready for clean-up.

Protocol 2: Extraction from Soil [3][4]

  • Extraction: Extract the soil sample with a 90:10 (v/v) mixture of acetonitrile and water using a multiple extraction technique.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator.

  • Salting Out: Add a saturated sodium chloride solution and solid sodium chloride to the concentrate, followed by hexane. Shake vigorously.

  • Phase Separation: Centrifuge to separate the layers. The upper hexane/acetonitrile layer contains the analytes.

  • Re-extraction: Extract the lower aqueous layer again with fresh hexane to ensure complete recovery.

  • Purification: Combine the organic extracts, concentrate, and purify using silica liquid chromatographic column cleanup.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mixture of acetone, acetonitrile, and 0.4% aqueous formic acid (2:2:1, v/v/v).

Protocol 3: QuEChERS Method for Plant-Based Matrices [5]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a multi-residue extraction technique that can be applied to various plant commodities. While the specific validation of a QuEChERS method for this compound in some high-water, high-acid, and high-oil content commodities failed at the 0.01 mg/kg level, it is suitable for dry commodities at this level and for other matrices at an LOQ of 0.1 mg/kg.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of this compound.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Instrument Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Column Alternate columns may be used depending on the need to resolve the analyte.
Mobile Phase A common mobile phase consists of acetonitrile and water, often with additives like formic acid.
Flow Rate To be optimized based on the column dimensions.
Column Temperature To be optimized for best separation.
Injection Volume Typically in the range of 1-10 µL.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often selected.
Precursor Ion (m/z) 343.3 (This is a fragment of the protonated molecule)
Product Ions (m/z) Specific product ions need to be determined during method development.
Collision Energy A collision energy of 27 eV has been reported for the precursor ion at m/z 343.3.

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound detection is summarized in the table below, with data compiled from various studies.

Table 3: Method Validation and Performance Data

ParameterValueMatrixReference
Limit of Quantification (LOQ) 0.01 mg/kgHigh acid and high water content commodities
0.1 mg/kgHigh water, high acid, and high oil content commodities
0.01 mg/kgDry commodities
~0.01 ppmSoil
4.6 µg/kgFoodstuffs (beef, chicken, fish, produce)
Linearity Range 2 to 100 µg/LStandard solutions
Correlation Coefficient (r²) 0.9996Standard solutions
Recovery 81-100%Foodstuffs (spiked at 5, 10, and 50 µg/kg)
Relative Standard Deviation (RSD) < 3% (Intra-day and Inter-day)Standard solutions (at 5 µg/L)

Visualizations

Experimental Workflow

The general workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General workflow for this compound analysis by LC-MS/MS.

Conclusion

The LC-MS/MS method described provides a highly sensitive and selective approach for the determination of this compound in a variety of matrices. The detailed protocols for sample preparation and the specified instrumental parameters can be adapted by researchers and analytical scientists to meet their specific needs. The method's performance, characterized by low limits of quantification, good linearity, and high recovery, makes it suitable for both research and routine monitoring applications.

References

Application Notes and Protocols for Assessing Acequinocyl Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting field trials to evaluate the efficacy of Acequinocyl, a quinoline-based miticide. The protocols outlined below are based on established international guidelines and best practices for acaricide efficacy testing.

Introduction to this compound

This compound is a contact miticide effective against various mite species, including those in the Tetranychidae family, such as the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).[1] Its mode of action involves the inhibition of the mitochondrial Complex III electron transport chain at the Qo site.[1][2][3] This disruption of cellular respiration makes it an effective control agent for all mite life stages, including eggs, larvae, nymphs, and adults. Due to its unique mode of action (IRAC Group 20B), this compound is a valuable tool for resistance management programs.

Field Trial Design and Methodology

A robust field trial design is crucial for obtaining reliable data on the efficacy of this compound. The following protocol outlines the key steps and considerations for conducting a successful field trial.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments: The trial should include the following treatment groups:

    • This compound at various application rates.

    • A positive control (a registered standard acaricide with a different mode of action).

    • A negative control (untreated).

  • Replicates: A minimum of four to five replicates for each treatment group is recommended to ensure statistical power.

  • Plot Size: The size of the individual plots will depend on the crop, but a typical size for orchard trials is 8-15 trees per plot, and for row crops, a designated length of row. To avoid spray drift between plots, a buffer zone should be maintained.

Site Selection and Preparation
  • Select a trial site with a known history of the target mite infestation.

  • Ensure the host plants are uniform in age, size, and vigor.

  • The trial area should be representative of the typical growing conditions for the crop.

Application of this compound
  • Timing: Apply this compound when the mite population reaches a predetermined threshold, or at the first sign of infestation.

  • Equipment: Use calibrated spray equipment to ensure uniform and accurate application. The type of sprayer will depend on the crop (e.g., airblast sprayer for orchards, backpack sprayer for smaller plots).

  • Coverage: Thorough coverage of the plant canopy is essential for contact miticides like this compound.

Data Collection
  • Pre-treatment Counts: Before the first application, conduct a baseline assessment of the mite population in each plot.

  • Post-treatment Counts: Mite populations should be assessed at regular intervals after application (e.g., 3, 7, 14, and 21 days post-application).

  • Sampling Method:

    • Randomly collect a predetermined number of leaves from the middle canopy of several plants within each plot.

    • Mites can be counted in the field using a hand lens or in the laboratory using a stereomicroscope.

    • A common laboratory method is to wash the leaves with a detergent solution and collect the mites on a fine sieve for counting. Another method is the alcohol wash, which is fast and reliable for field monitoring.

  • Data to be Recorded:

    • Number of eggs, motile mites (larvae, nymphs, and adults) per leaf.

    • Phytotoxicity ratings (if any).

    • Environmental conditions at the time of application (temperature, humidity, wind speed).

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatments.

Efficacy Calculation

The efficacy of the treatment can be calculated using Abbott's formula or Henderson-Tilton's formula, which corrects for natural population changes in the untreated control.

Henderson-Tilton's Formula: Efficacy (%) = (1 - (Ta * Cb) / (Tb * Ca)) * 100

Where:

  • Ta = Number of mites in the treated plot after application

  • Cb = Number of mites in the control plot before application

  • Tb = Number of mites in the treated plot before application

  • Ca = Number of mites in the control plot after application

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. If significant differences are found, a means separation test (e.g., Tukey's HSD) can be used to compare individual treatments.

Data Tables

Table 1: Mean Number of Motile Mites per Leaf (Pre- and Post-Treatment)

TreatmentApplication RatePre-Treatment (Day 0)3 Days Post-Treatment7 Days Post-Treatment14 Days Post-Treatment21 Days Post-Treatment
This compoundRate 1
This compoundRate 2
Positive ControlStandard Rate
Negative ControlUntreated

Table 2: Efficacy of this compound Against Motile Mites (%)

TreatmentApplication Rate3 Days Post-Treatment7 Days Post-Treatment14 Days Post-Treatment21 Days Post-Treatment
This compoundRate 1
This compoundRate 2
Positive ControlStandard Rate

Visualizations

Signaling Pathway of this compound

Acequinocyl_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_protons ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- H_out H+ ComplexI->H_out Pumps H+ ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIII->H_out Pumps H+ Inhibition Inhibition of Electron Transfer ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->H_out Pumps H+ ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in Drives ATP Production Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- H2O H2O H_out->ATP_Synthase Drives ATP Production This compound This compound This compound->ComplexIII NoATP ATP Production Blocked

Caption: Mode of action of this compound in the mitochondrial electron transport chain.

Experimental Workflow for this compound Field Trial

Field_Trial_Workflow cluster_treatments Treatment Groups Start Trial Initiation SiteSelection Site Selection & Preparation Start->SiteSelection ExperimentalDesign Experimental Design (RCBD) SiteSelection->ExperimentalDesign PreTreatment Pre-Treatment Mite Assessment ExperimentalDesign->PreTreatment Acequinocyl_Group This compound Positive_Control Positive Control Negative_Control Negative Control Application This compound Application PreTreatment->Application PostTreatment Post-Treatment Mite Assessment Application->PostTreatment Application->Acequinocyl_Group Application->Positive_Control DataCollection Data Collection (3, 7, 14, 21 days) PostTreatment->DataCollection DataAnalysis Data Analysis (ANOVA) DataCollection->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting

Caption: Workflow for conducting a field efficacy trial of this compound.

References

Acequinocyl Application Notes and Protocols for Ornamental Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Acequinocyl application rates for ornamental plants, methods for evaluating its efficacy against key mite pests, and protocols for assessing phytotoxicity. The information is compiled from regulatory documents and established experimental guidelines.

This compound: Mode of Action

This compound is a quinoline miticide that functions as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qo center of Complex III (cytochrome bc1 complex), effectively blocking the transfer of electrons. This disruption of cellular respiration leads to a rapid cessation of ATP synthesis in the target mite, resulting in paralysis and death. This compound is effective against all life stages of mites, including eggs, larvae, nymphs, and adults.[1]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

Acequinocyl_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_key Legend Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits Qo site Electron Flow Electron Flow ATP Production ATP Production key_inhibition Inhibition key_electron Electron Flow

This compound's inhibition of the mitochondrial electron transport chain.

Application Rates for Ornamental Plants

The following tables summarize recommended application rates for this compound on ornamental plants, primarily for the control of Two-spotted spider mites (Tetranychus urticae) and Spruce spider mites. These rates are based on product labels for formulations containing 15% this compound (e.g., Shuttle 15 SC Miticide, Kanemite 15 SC Miticide).

Table 1: Recommended Application Rates of 15% this compound Formulation

CropTarget PestApplication Rate (Product/500 L water)Application Rate (g a.i./L)
Greenhouse and field-grown ornamentals (excluding roses)Two-spotted spider mite, Spruce spider mite0.21–0.46 L0.07–0.15 g
Greenhouse and field-grown roses (excluding miniature roses)Two-spotted spider mite0.21 L0.07 g

Note: It is crucial to consult the specific product label for detailed instructions, as formulations and recommendations may vary.

Experimental Protocols

Protocol for Efficacy Evaluation against Two-Spotted Spider Mite (Tetranychus urticae) on Roses

This protocol outlines a method for assessing the efficacy of this compound for the control of T. urticae on greenhouse-grown roses.

1. Plant Material and Culture:

  • Use a uniform cultivar of rose (e.g., Rosa 'Samourai') known to be susceptible to spider mites.
  • Plants should be well-established in pots with a standardized growing medium.
  • Maintain plants under controlled greenhouse conditions (e.g., 25±2°C, 60±10% RH, 16:8 h L:D photoperiod).

2. Mite Rearing and Infestation:

  • Maintain a healthy culture of T. urticae on a suitable host, such as bean plants (Phaseolus vulgaris).
  • Infest experimental rose plants by placing infested bean leaves onto the rose foliage.
  • Allow the mite population to establish on the roses for approximately one week before treatment application, ensuring a uniform infestation level across all plants.

3. Experimental Design and Treatments:

  • Employ a randomized complete block design with a minimum of four blocks (replicates).
  • Each block should contain one plant for each treatment.
  • Treatments should include:
  • An untreated control (sprayed with water only).
  • A positive control with a known effective miticide.
  • At least two concentrations of this compound (e.g., the low and high recommended rates).

4. Treatment Application:

  • Apply treatments as a foliar spray to the point of runoff, ensuring thorough coverage of both upper and lower leaf surfaces.
  • Use a handheld sprayer with a consistent pressure and nozzle type.
  • Isolate plants during and immediately after spraying to prevent cross-contamination.

5. Data Collection:

  • At 3, 7, and 14 days after treatment, collect a predetermined number of leaves (e.g., three medial leaflets per plant).
  • Using a stereomicroscope, count the number of live motile mites (nymphs and adults) on each leaflet.
  • Calculate the mean number of mites per leaflet for each plant.

6. Data Analysis:

  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Below is a diagram illustrating the experimental workflow for efficacy evaluation.

Efficacy_Evaluation_Workflow start Start plant_prep Prepare Uniform Rose Plants start->plant_prep infestation Infest Rose Plants with Mites plant_prep->infestation mite_rearing Rear Mite Culture mite_rearing->infestation exp_design Randomized Complete Block Design infestation->exp_design treatments Prepare Treatments: - Untreated Control - Positive Control - this compound Concentrations exp_design->treatments application Apply Treatments as Foliar Spray treatments->application data_collection Collect Leaf Samples at 3, 7, and 14 Days Post-Treatment application->data_collection mite_counting Count Live Mites (Nymphs and Adults) data_collection->mite_counting data_analysis Statistical Analysis (ANOVA, Tukey's HSD) mite_counting->data_analysis end End data_analysis->end

Workflow for evaluating the efficacy of this compound against spider mites.
Protocol for Phytotoxicity Assessment on Ornamental Plants

This protocol provides a standardized method for evaluating the potential phytotoxicity of this compound on ornamental plants, with a focus on sensitive species such as Impatiens walleriana and miniature roses.

1. Plant Material:

  • Select healthy, uniform, and actively growing plants of the target ornamental species.
  • Include known sensitive species/varieties if available (e.g., Impatiens, miniature roses).

2. Experimental Design and Treatments:

  • Use a completely randomized design with a minimum of 10 plants per treatment.
  • Treatments should include:
  • An untreated control (sprayed with water only).
  • The proposed application rate of this compound.
  • A 2x or higher multiple of the proposed rate to assess the margin of safety.

3. Application:

  • Apply treatments as a foliar spray to the point of runoff.
  • Ensure consistent application across all plants within a treatment group.
  • Make applications during the morning when temperatures are cooler and humidity is lower to minimize the risk of phytotoxicity exacerbated by environmental conditions.

4. Evaluation:

  • Visually assess plants for signs of phytotoxicity at 1, 3, 7, and 14 days after treatment.
  • Use a rating scale to quantify any observed damage. A common scale is 0 to 10, where 0 represents no phytotoxicity and 10 represents complete plant death.
  • Record specific symptoms of phytotoxicity, including:
  • Chlorosis: Yellowing of leaf tissue.
  • Necrosis: Browning or death of tissue, often at leaf margins or tips.
  • Stunting: Reduced plant growth compared to the untreated control.
  • Deformation: Leaf curling, cupping, or other abnormal growth.
  • Flower damage: Discoloration, spotting, or abortion of flowers.
  • Measure plant height and width at the beginning and end of the experiment to quantitatively assess any growth effects.

5. Data Analysis:

  • Analyze phytotoxicity ratings and growth data using appropriate statistical methods to determine if there are significant differences between the treatments and the untreated control.

Table 2: Phytotoxicity Rating Scale

RatingDescription
0No visible injury
1Slight discoloration or stunting
2Minor leaf spotting or marginal necrosis
3Moderate stunting or discoloration
4Significant leaf necrosis or deformation
5Severe stunting and necrosis
6-9Increasing severity of damage
10Plant death

This scale can be adapted based on the specific plant species and expected symptoms.

Below is a diagram illustrating the logical relationship in phytotoxicity assessment.

Phytotoxicity_Assessment_Logic start Start Assessment application Apply this compound at 1x and 2x Rates start->application observation Visual Observation at 1, 3, 7, 14 Days application->observation growth_measurement Measure Plant Height and Width application->growth_measurement symptoms Record Phytotoxicity Symptoms: - Chlorosis - Necrosis - Stunting - Deformation observation->symptoms rating Assign Phytotoxicity Rating (0-10) symptoms->rating comparison Compare with Untreated Control rating->comparison growth_measurement->comparison conclusion Determine Crop Safety comparison->conclusion

Logical flow for assessing this compound phytotoxicity on ornamental plants.

Known Phytotoxicity

Studies have indicated that some ornamental plants are sensitive to this compound applications. Notably, phytotoxicity has been observed on:

  • Impatiens (Impatiens walleriana)

  • Miniature Roses (Rosa spp.)

It is strongly recommended to conduct a small-scale trial on a few plants of a specific cultivar before making a large-scale application, especially on plants not explicitly listed on the product label.

Conclusion

This compound is an effective miticide for the control of key spider mite species on a range of ornamental plants. Adherence to recommended application rates is crucial to maximize efficacy and minimize the risk of phytotoxicity. The experimental protocols provided offer a framework for researchers to conduct robust evaluations of this compound's performance and crop safety on specific ornamental species and cultivars. Always consult the product label for the most current and detailed application instructions.

References

Troubleshooting & Optimization

Technical Support Center: Acequinocyl Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acequinocyl in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound concentration is decreasing rapidly in a neutral aqueous solution. Is this expected?

A1: Yes, this is expected. This compound is unstable in neutral and alkaline aqueous solutions. Its degradation is primarily driven by hydrolysis, which accelerates as the pH increases. At a pH of 7 and a temperature of 25°C, the half-life (DT50) of this compound is approximately 52-53 hours.[1][2] In contrast, under acidic conditions (pH 4), it is significantly more stable, with a half-life of about 74-86 days.[1][2][3]

Q2: What are the primary degradation products of this compound in water that I should be looking for?

A2: The major degradation product of this compound in aqueous systems is 2-dodecyl-3-hydroxy-1,4-naphthoquinone, also known as this compound-OH or R1. This is formed through the hydrolysis of the acetate ester group. Another significant degradation product that can be formed, particularly after the opening of the naphthalenedione ring, is AKM-18. Under photolytic conditions, other minor degradates such as AKM-08, o-phthalic acid, and phenol may also be detected.

Q3: I'm observing this compound degradation even when my solution is protected from light. What is the primary cause?

A3: The primary cause of degradation in the absence of light is hydrolysis. This compound's ester linkage is susceptible to hydrolysis, a chemical reaction with water. This process is highly dependent on the pH of the solution. As mentioned, the degradation is much faster at neutral (pH 7) and alkaline (pH 9) conditions compared to acidic (pH 4) conditions.

Q4: How does light exposure affect the stability of this compound in aqueous solutions?

A4: Light exposure, specifically UV radiation, significantly accelerates the degradation of this compound through a process called photolysis. The aqueous photolysis half-life of this compound at pH 5 has been measured to be approximately 6 days. In some studies, photodegradation in water can be even more rapid, with half-lives of less than 15 minutes in sterile lab and river water. Therefore, it is crucial to protect this compound solutions from light if the intention is to study other degradation pathways or maintain its stability.

Q5: My analytical results for this compound concentration are inconsistent. What could be the issue?

A5: Inconsistent results can stem from several factors:

  • pH Fluctuation: Small changes in the pH of your aqueous solution can lead to significant differences in the degradation rate of this compound. Ensure your buffers are robust and the pH is stable throughout the experiment.

  • Temperature Variation: Temperature can influence the rate of hydrolysis. Maintaining a constant and controlled temperature is important for reproducible results.

  • Light Exposure: Inconsistent exposure to light during sample preparation or analysis can lead to variable photodegradation. Work in a controlled light environment or use amber vials.

  • Sample Preparation: The stability of this compound can be compromised during sample preparation. To minimize degradation, it is recommended that stock standards be diluted and stored in 0.1% formic acid in acetonitrile.

  • Analytical Method: Issues with the analytical method itself, such as column degradation or improper mobile phase composition, can lead to poor peak shapes and inconsistent quantification.

Q6: What are the recommended storage conditions for this compound stock solutions?

A6: To ensure the stability of this compound stock solutions, they should be prepared in an organic solvent like acetonitrile and stored at low temperatures (e.g., 4°C) in the dark. For aqueous working solutions, it is advisable to prepare them fresh before each experiment or to use a buffered acidic solution (pH 4-5) to slow down hydrolysis if immediate use is not possible.

Quantitative Data Summary

The degradation of this compound in aqueous solutions is highly dependent on pH and the presence of light. The following tables summarize the reported half-life (DT50) values under different conditions.

Table 1: Hydrolysis Half-life (DT50) of this compound at 25°C

pHHalf-life (DT50)Reference
1.2 (at 37°C)19 days
474 - 86 days
752 - 53 hours
976 minutes

Table 2: Photolysis Half-life (DT50) of this compound in Aqueous Solution

pHConditionHalf-life (DT50)Reference
5Aqueous Photolysis6 days
Not SpecifiedSterile Lab/River Water< 15 minutes

Experimental Protocols

Protocol 1: Determination of this compound and its Metabolite this compound-OH by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of this compound and its primary degradation product, this compound-OH.

  • Sample Preparation and Extraction:

    • For aqueous samples, perform a liquid-liquid extraction. To a 500 mL water sample, add sodium chloride (approximately 20 g) and shake to dissolve.

    • Extract the sample with two portions of hexane (50 mL each) by vigorous shaking in a separatory funnel.

    • Combine the hexane extracts and pass them through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane extract to near dryness using a rotary evaporator at a temperature below 30°C.

    • Reconstitute the residue in a known volume of a suitable solvent mixture, such as acetonitrile:water:formic acid (85:15:0.2 v/v/v), for HPLC analysis.

  • HPLC-DAD/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., ZORBAX SB-C18, 250mm x 4.6mm, 10 µm).

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 90:10 v/v) can be effective.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 25°C.

    • Injection Volume: Inject a consistent volume, for instance, 20 µL.

    • Detection:

      • For a Diode Array Detector (DAD), the maximum absorption wavelength for both this compound and this compound-OH is around 250 nm.

      • For higher sensitivity and confirmation, a Mass Spectrometer (MS) detector can be used.

    • Quantification: Use an external standard method with certified reference standards of this compound and this compound-OH to create a calibration curve for quantification.

Visualizations

Acequinocyl_Degradation_Pathway This compound This compound hydrolysis Hydrolysis (pH dependent) This compound->hydrolysis photolysis Photolysis (UV light) This compound->photolysis r1 This compound-OH (R1) (Major Degradate) hydrolysis->r1 photolysis->r1 ring_opening Ring Opening r1->ring_opening akm18 AKM-18 (Degradate) ring_opening->akm18 minor_degradates Minor Degradates (e.g., Phthalic Acid) akm18->minor_degradates Further Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis aqueous_sample Aqueous Sample lle Liquid-Liquid Extraction (Hexane) aqueous_sample->lle drying Drying (Anhydrous Na2SO4) lle->drying concentration Concentration (Rotary Evaporation) drying->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD / MS Detection separation->detection quantification Quantification detection->quantification

References

Technical Support Center: Optimizing Acequinocyl Spray Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acequinocyl for mite control in experimental settings.

Troubleshooting Guide: Common Issues in Mite Control Experiments

This section addresses specific issues that may arise during the application of this compound, providing a structured approach to problem-solving.

Q1: I've applied this compound according to my protocol, but I'm observing poor mite control. What are the potential causes and how can I troubleshoot this?

A1: Poor efficacy of this compound, a contact miticide, is most often linked to inadequate spray coverage.[1][2] For effective control, the product must make direct contact with mite eggs, nymphs, and adults. If you are experiencing suboptimal results, consider the following factors:

  • Uneven Spray Distribution: Mites often colonize the undersides of leaves and deep within the plant canopy. Ensure your application technique provides thorough coverage to these hard-to-reach areas.

  • Incorrect Application Volume: Insufficient spray volume can lead to sparse droplet deposition, leaving many mites untouched. Conversely, excessive volume can lead to runoff, wasting the product and potentially causing phytotoxicity.

  • Suboptimal Droplet Size: Very fine droplets are prone to drift and evaporation, while overly coarse droplets may bounce off leaf surfaces.[3] The ideal droplet size ensures adherence to the target surface.

  • Mite Life Stage: this compound is effective against all mite life stages, including eggs.[1] However, a very high population density may require a follow-up application to control newly hatched mites.

  • Resistance: While this compound has a unique mode of action (Group 20B), making it a valuable tool for resistance management, the possibility of localized resistance should not be entirely dismissed.

The following flowchart provides a logical approach to diagnosing the cause of poor mite control.

G start Start: Poor Mite Control Observed check_coverage Assess Spray Coverage (Use Water-Sensitive Paper) start->check_coverage coverage_adequate Is Coverage Adequate? (>85 droplets/cm², >15% area) check_coverage->coverage_adequate adjust_params Adjust Application Parameters: - Increase Spray Volume - Optimize Nozzle Type/Pressure - Add a Surfactant/Adjuvant coverage_adequate->adjust_params No check_rate Verify Application Rate (Concentration & Volume) coverage_adequate->check_rate Yes reapply Re-apply and Re-assess adjust_params->reapply reapply->check_coverage rate_correct Is Rate Correct? check_rate->rate_correct correct_rate Correct Dilution/Calibration rate_correct->correct_rate No check_timing Review Application Timing & Mite Population Density rate_correct->check_timing Yes correct_rate->reapply timing_optimal Was Timing Optimal? check_timing->timing_optimal schedule_followup Schedule Follow-up Application for High-Density Populations timing_optimal->schedule_followup No consider_resistance Consider Resistance Testing timing_optimal->consider_resistance Yes end End schedule_followup->end consider_resistance->end

A troubleshooting flowchart for diagnosing poor mite control.

Q2: Can I use adjuvants with this compound to improve spray coverage?

A2: Yes, incorporating an adjuvant into your spray solution can significantly enhance the effectiveness of this compound. Adjuvants modify the physical properties of the spray solution to improve its interaction with the target surface.

  • Surfactants/Wetting Agents: These are the most common types of adjuvants. They reduce the surface tension of spray droplets, allowing them to spread more evenly across waxy leaf surfaces instead of beading up. This leads to more uniform coverage and better contact with mites.

  • Stickers: These adjuvants increase the adhesion of the spray solution to the plant surface, which can improve rainfastness and reduce runoff.

  • Penetrating Agents: These help the active ingredient move through the plant's cuticle, which can be particularly useful for systemic pesticides.

When selecting an adjuvant, ensure it is compatible with your this compound formulation and appropriate for the target plant species to avoid phytotoxicity.

Frequently Asked Questions (FAQs)

Q3: What is the mode of action for this compound?

A3: this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20B acaricide. Its mode of action is the inhibition of mitochondrial complex III electron transport. It specifically binds to the Qo center of Complex III in the mitochondria of mite cells, disrupting cellular respiration and leading to mortality. This unique mode of action makes it an excellent tool for rotation in resistance management programs.

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ATP ATP Production (Cellular Energy) ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibits Electron Transfer at Qo Site G start Start: Optimize Coverage step1 Step 1: Define Application Parameters (Nozzle, Pressure, Volume) start->step1 step2 Step 2: Place Water-Sensitive Paper in Plant Canopy step1->step2 step3 Step 3: Conduct Test Spray (Water Only) step2->step3 step4 Step 4: Collect & Analyze Cards (% Coverage, Droplets/cm²) step3->step4 decision Is Coverage Adequate? step4->decision step5 Step 5: Refine Parameters (e.g., Adjust Pressure, Change Nozzle) decision->step5 No step6 Step 6: Proceed with This compound Application decision->step6 Yes step5->step2 end End step6->end

References

Acequinocyl Photostability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the photostability and degradation pathways of Acequinocyl. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading rapidly under laboratory lighting. Is this expected?

A1: Yes, this compound is known to be sensitive to light.[1][2] Aqueous photolysis can be rapid, with half-lives reported to be less than 15 minutes in some conditions.[1] It is crucial to protect this compound solutions from light to prevent unwanted degradation during your experiments.

Q2: I am observing the formation of a major metabolite in my this compound sample even when stored in the dark. What could this be?

A2: this compound is susceptible to hydrolysis, especially under neutral and alkaline conditions. The primary hydrolysis product is 2-dodecyl-3-hydroxy-1,4-naphthoquinone, also known as this compound-OH or R1.[3] At 25°C, the hydrolysis half-life is 52 hours at pH 7 and drops to 76 minutes at pH 9.[3] If your formulation or medium is not acidic, hydrolysis is a likely cause of degradation.

Q3: What are the main degradation products of this compound that I should be looking for?

A3: The major degradation products of this compound identified in various studies are:

  • This compound-OH (R1): Formed through the hydrolysis of the ester linkage.

  • AKM-18: Formed following the opening of the naphthalenedione ring of this compound-OH.

  • Other minor degradants: Under specific conditions, particularly aqueous photolysis, other products such as AKM-08, o-phthalic acid, and phenol have been detected.

Q4: I am working with soil samples and do not observe any photodegradation of this compound. Is this consistent with existing data?

A4: Yes, this is consistent with available data. While this compound degrades rapidly in aqueous environments upon exposure to light, there is no evidence to suggest that it undergoes photodegradation in soil.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results in photostability studies. Fluctuation in light source intensity or wavelength.Use a calibrated and stable light source. Regularly monitor the light intensity throughout the experiment.
Temperature variations affecting reaction rates.Conduct experiments in a temperature-controlled environment.
Contamination of the sample with photosensitizers.Ensure high purity of solvents and reagents. Run control experiments with the solvent alone.
Low recovery of this compound from samples. Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption, especially for the degradation product AKM-18.
Degradation during sample preparation and analysis.Minimize exposure of samples to light and high temperatures. Acidification of the sample (e.g., with formic acid) can improve the stability of this compound and its primary metabolite, this compound-OH.
Difficulty in separating and identifying degradation products. Inadequate analytical methodology.Utilize a high-resolution analytical technique such as UPLC-QTOF/MS for better separation and accurate mass measurement of degradation products.
Co-elution of isomers or closely related compounds.Optimize the chromatographic gradient and column chemistry.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of this compound.

Parameter Matrix Conditions Value Reference
Hydrolysis Half-Life (DT50) AqueouspH 4, 25°C86 days
AqueouspH 7, 25°C52 hours
AqueouspH 9, 25°C76 minutes
AqueouspH 1.2, 37°C19 days
Aqueous Photolysis Half-Life (DT50) AqueouspH 56 days
Sterile Lab and River WaterNot specified< 15 minutes
Soil Photodegradation SoilNot specifiedNo evidence of photodegradation

Note: A specific quantum yield for the photodegradation of this compound was not found in the reviewed literature.

Experimental Protocols

Protocol for Determining Aqueous Photostability of this compound

This protocol is a general guideline and should be adapted based on specific laboratory conditions and available equipment.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade water

  • pH buffers (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Calibrated photolysis reactor with a light source simulating sunlight (e.g., Xenon lamp)

  • Quartz reaction vessels

  • UPLC-QTOF/MS system

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by spiking the stock solution into the respective pH-buffered aqueous solutions to a final concentration of 1 µg/mL. Prepare a sufficient volume for sampling at all time points.

  • Prepare a "dark" control sample for each pH by wrapping the reaction vessel in aluminum foil.

3. Photolysis Experiment:

  • Place the quartz reaction vessels containing the working solutions and the dark controls into the photolysis reactor.

  • Maintain a constant temperature throughout the experiment (e.g., 25°C).

  • Turn on the light source.

  • Withdraw aliquots from each vessel at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and as needed based on the degradation rate).

4. Sample Analysis:

  • Immediately after collection, filter the samples through a 0.22 µm syringe filter.

  • Analyze the samples using a validated UPLC-QTOF/MS method.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Mass spectrometry in both positive and negative ion modes to detect the parent compound and its degradation products.

  • Identify and quantify this compound and its degradation products by comparing retention times and mass spectra with analytical standards or by using accurate mass measurements for tentative identification.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for both the irradiated and dark control samples.

  • Determine the rate of degradation and the half-life (DT50) of this compound under the specific light conditions.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the known degradation pathway of this compound and a typical experimental workflow for its photostability analysis.

Acequinocyl_Degradation_Pathway cluster_main Major Pathway cluster_minor Minor Photolysis Products (Aqueous) This compound This compound R1 This compound-OH (R1) (2-dodecyl-3-hydroxy-1,4-naphthoquinone) This compound->R1 Hydrolysis / Photolysis AKM18 AKM-18 R1->AKM18 Ring Opening AKM08 AKM-08 R1->AKM08 Phenol Phenol R1->Phenol Phthalic_Acid o-Phthalic Acid AKM18->Phthalic_Acid Further Degradation

Caption: Major degradation pathway of this compound.

Experimental_Workflow start Start: Prepare this compound Solution photolysis Aqueous Photolysis (Light Exposure) start->photolysis dark_control Dark Control (No Light Exposure) start->dark_control sampling Time-course Sampling photolysis->sampling dark_control->sampling analysis UPLC-QTOF/MS Analysis sampling->analysis data_processing Data Processing and Analysis analysis->data_processing end End: Determine Half-life and Degradation Products data_processing->end

Caption: Workflow for this compound photostability testing.

References

Technical Support Center: Acequinocyl Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on acequinocyl cross-resistance with other acaricides. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced efficacy of this compound in our mite population. Could this be due to cross-resistance from other acaricides we have used?

A1: Yes, reduced efficacy of this compound can be a result of cross-resistance, particularly if your mite population has been previously exposed to other acaricides that act on the mitochondrial complex III (Qo site), such as bifenazate.[1][2][3] Cross-resistance can also occur with acaricides that have different modes of action if the resistance mechanism is metabolic.[4][5]

Q2: What is the primary mechanism of resistance to this compound?

A2: The primary mechanism of resistance to this compound is target-site modification. This typically involves point mutations in the mitochondrial cytochrome b gene, which encodes the protein that is the target for this compound. This compound is an inhibitor of the mitochondrial complex III at the Qo site, and mutations in this region can prevent the acaricide from binding effectively. A secondary mechanism is enhanced metabolic detoxification, where enzymes such as esterases and cytochrome P450 monooxygenases break down the acaricide before it can reach its target.

Q3: We have a bifenazate-resistant mite strain. Is it likely to be resistant to this compound as well?

A3: There is a high likelihood of cross-resistance between bifenazate and this compound. Both are classified as mitochondrial complex III inhibitors acting at the Qo site. Strains of the two-spotted spider mite, Tetranychus urticae, with target-site mutations in the cytochrome b gene conferring resistance to bifenazate often show resistance to this compound. However, the level of cross-resistance can depend on the specific mutation.

Q4: Our lab has detected the G126S mutation in the cytochrome b gene of our mite population. Does this mutation confer resistance to this compound?

A4: The G126S mutation in the cytochrome b gene has been associated with this compound resistance, often in combination with other mutations like A133T. However, some studies suggest that the G126S mutation alone may not be the primary driver of bifenazate resistance, and that metabolic resistance mechanisms, such as those involving cytochrome P450, might play a more significant role in cross-resistance to bifenazate in this compound-selected strains.

Q5: We are planning a resistance monitoring program. What are the key experiments we should conduct to assess this compound cross-resistance?

A5: A comprehensive resistance monitoring program for this compound should include the following key experiments:

  • Bioassays: To determine the LC50 (lethal concentration required to kill 50% of the population) of this compound and other relevant acaricides on your mite population. This will allow you to calculate resistance ratios.

  • Synergist Assays: To investigate the role of metabolic enzymes in resistance. Using synergists like piperonyl butoxide (PBO) for P450s and S,S,S-tributyl phosphorotrithioate (DEF) for esterases can help identify if metabolic detoxification is a contributing factor.

  • Molecular Diagnostics: To screen for known target-site mutations in the mitochondrial cytochrome b gene. Techniques like PCR-RFLP or sequencing can identify specific mutations associated with resistance.

Detailed protocols for these experiments are provided below.

Quantitative Data on this compound Cross-Resistance

The following tables summarize the reported cross-resistance patterns for this compound in laboratory-selected resistant strains of the two-spotted spider mite, Tetranychus urticae. The Resistance Ratio (RR) is a measure of how many times more resistant a selected population is to an acaricide compared to a susceptible population.

Table 1: Cross-Resistance in an this compound-Selected Strain (ACE6)

AcaricideMode of Action (IRAC Group)Resistance Ratio (RR)Level of Cross-Resistance
This compound 20B 112.0 - 122.0 High
Etoxazole10B4.4Low
Spirodiclofen235.2Low
Hexythiazox10A6.6Moderate
Milbemectin68.8Moderate
Bifenazate20D15.3Moderate

Table 2: Cross-Resistance in an this compound-Selected Japanese Field Population

AcaricideMode of Action (IRAC Group)Resistance Ratio (RR)Level of Cross-Resistance
This compound 20B 19.8 - 38.1 High
Bifenazate20D15.9 - 37.5High

Experimental Protocols

Acaricide Bioassay: Leaf-Disc Method

This protocol is used to determine the toxicity of acaricides to spider mites and to calculate LC50 values.

Materials:

  • Fresh, untreated bean (or other suitable host plant) leaves

  • Petri dishes (9 cm diameter)

  • Cotton wool

  • Distilled water

  • Acaricide stock solutions of known concentrations

  • Surfactant (e.g., Triton X-100)

  • Fine paintbrush

  • Stereomicroscope

  • Incubator (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Prepare a range of acaricide concentrations by serial dilution of the stock solution in distilled water containing a surfactant.

  • Cut leaf discs (approximately 3 cm in diameter) from fresh leaves.

  • Immerse each leaf disc in a specific acaricide dilution for 10-20 seconds. Ensure the entire surface is coated.

  • Allow the leaf discs to air-dry completely.

  • Place a layer of moistened cotton wool in the bottom of each Petri dish.

  • Place a treated leaf disc, adaxial side up, onto the moist cotton in each Petri dish.

  • Using a fine paintbrush and under a stereomicroscope, carefully transfer 20-30 adult female mites onto each leaf disc.

  • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange while preventing mites from escaping.

  • Incubate the Petri dishes under controlled conditions.

  • Assess mite mortality after 24, 48, and 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Include a control group treated only with water and surfactant.

  • Replicate each concentration and the control at least three times.

  • Use probit analysis to calculate the LC50 values and their 95% confidence limits. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.

Synergist Assay

This assay helps to determine the involvement of metabolic enzymes in acaricide resistance.

Materials:

  • Same materials as for the leaf-disc bioassay.

  • Synergists:

    • Piperonyl butoxide (PBO) - an inhibitor of cytochrome P450 monooxygenases.

    • S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (TPP) - inhibitors of esterases.

    • Diethyl maleate (DEM) - an inhibitor of glutathione S-transferases (GSTs).

Procedure:

  • Determine the maximum non-lethal concentration of each synergist by performing a preliminary bioassay with the synergist alone.

  • Prepare two sets of acaricide dilutions as in the leaf-disc bioassay.

  • For one set of dilutions, add the pre-determined non-lethal concentration of the synergist to each acaricide concentration.

  • Follow the leaf-disc bioassay protocol (steps 2-13) for both sets of dilutions (with and without the synergist).

  • Calculate the LC50 for the acaricide alone and for the acaricide in combination with each synergist.

  • The Synergism Ratio (SR) is calculated by dividing the LC50 of the acaricide alone by the LC50 of the acaricide plus the synergist. An SR value significantly greater than 1 suggests the involvement of the targeted enzyme system in resistance.

Molecular Detection of Target-Site Mutations in Cytochrome b

This involves DNA extraction, PCR amplification of the cytochrome b gene region of interest, and subsequent analysis by sequencing or PCR-RFLP.

A. DNA Extraction:

  • Collect individual or pools of mites in a microcentrifuge tube.

  • Homogenize the mites in a suitable lysis buffer.

  • Follow a standard DNA extraction protocol (e.g., using a commercial kit or a phenol-chloroform extraction method).

  • Resuspend the purified DNA in sterile water or TE buffer.

B. PCR Amplification:

  • Design or use previously published primers that flank the region of the cytochrome b gene known to harbor resistance mutations (e.g., G126S, G132A, A133T).

  • Set up a PCR reaction containing:

    • DNA template

    • Forward and reverse primers

    • dNTPs

    • Taq DNA polymerase and buffer

    • Nuclease-free water

  • Perform PCR using an appropriate thermal cycling program (annealing temperature will depend on the primers used).

  • Verify the amplification of the correct DNA fragment size by agarose gel electrophoresis.

C. Sequencing:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified PCR product for Sanger sequencing.

  • Align the obtained sequence with a reference susceptible sequence to identify any mutations.

D. PCR-RFLP (Restriction Fragment Length Polymorphism):

This method can be used if a mutation creates or abolishes a restriction enzyme recognition site.

  • After PCR amplification, digest the PCR product with a specific restriction enzyme that recognizes the wild-type or mutant sequence.

  • Separate the digested DNA fragments by agarose gel electrophoresis.

  • The resulting banding pattern will indicate the presence or absence of the mutation. For example, a homozygous susceptible individual will show one banding pattern, a homozygous resistant individual another, and a heterozygous individual will show a combination of both.

Visualizations

Acequinocyl_Resistance_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Resistance Resistance Mechanisms Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex II Complex II Complex II->Complex III e- Complex IV Complex IV Complex III->Complex IV e- ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ gradient ATP ATP ATP Synthase->ATP produces This compound This compound This compound->Complex III Inhibits Qo site Target-Site Mutation Target-Site Mutation Target-Site Mutation->Complex III Alters binding site Metabolic Resistance Metabolic Resistance Metabolic Resistance->this compound Degrades Esterases Esterases Esterases->Metabolic Resistance P450s P450s P450s->Metabolic Resistance

Caption: Mechanism of action of this compound and associated resistance pathways.

Resistance_Troubleshooting_Workflow Start Reduced Acaricide Efficacy Observed Bioassay Perform Bioassay (Calculate RR) Start->Bioassay RR_High High Resistance Ratio (RR > 10) Bioassay->RR_High Yes RR_Low Low/No Resistance (RR < 10) Review application protocol Bioassay->RR_Low No Synergist_Assay Perform Synergist Assay RR_High->Synergist_Assay Metabolic_Resistance Metabolic Resistance Indicated (SR > 2 with PBO/DEF) Synergist_Assay->Metabolic_Resistance Synergism observed Target_Site Target-Site Resistance Likely (No synergism) Synergist_Assay->Target_Site No/Low synergism Management_Strategy Implement Resistance Management Strategy (e.g., rotation with different MoA) Metabolic_Resistance->Management_Strategy Molecular_Test Molecular Testing (Sequencing/PCR-RFLP) Target_Site->Molecular_Test Mutation_Found Known resistance mutation detected Molecular_Test->Mutation_Found Positive No_Mutation No known mutation Consider novel resistance mechanisms Molecular_Test->No_Mutation Negative Mutation_Found->Management_Strategy No_Mutation->Management_Strategy

Caption: Troubleshooting workflow for investigating suspected acaricide resistance.

References

Technical Support Center: Acequinocyl Resistance Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Acequinocyl resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: The two primary mechanisms of resistance to this compound are target-site mutations and metabolic resistance. Target-site resistance is most commonly associated with mutations in the mitochondrial cytochrome b gene (cytb), which is the binding site for this compound.[1][2] Metabolic resistance often involves the detoxification of this compound by enzymes such as cytochrome P450 monooxygenases and esterases.[1][2][3]

Q2: My mite population is showing resistance to this compound in bioassays, but sequencing of the cytochrome b gene did not reveal any known resistance mutations. What could be the cause?

A2: If known target-site mutations in the cytochrome b gene are absent in a resistant population, it is highly probable that other resistance mechanisms are at play. These can include:

  • Novel target-site mutations: There may be undiscovered mutations within the cytb gene that confer resistance.

  • Metabolic resistance: The resistance may be due to increased metabolism of this compound by detoxification enzymes like cytochrome P450s or esterases.

  • Polygenic resistance: Resistance could be controlled by multiple genes, making it more complex to identify a single cause.

To investigate further, consider performing synergist bioassays and transcriptomic analyses to identify overexpressed detoxification genes.

Q3: How can I differentiate between target-site and metabolic resistance in my experiments?

A3: A combination of bioassays with synergists and molecular analysis can help distinguish between these two mechanisms.

  • Synergist Bioassays: Use of piperonyl butoxide (PBO), an inhibitor of P450 monooxygenases, can help identify metabolic resistance. A significant increase in the toxicity of this compound in the presence of PBO suggests the involvement of P450 enzymes in resistance.

  • Molecular Analysis: Direct sequencing of the cytochrome b gene will identify any target-site mutations associated with resistance.

Q4: What is the significance of observing maternal inheritance of this compound resistance?

A4: Observing maternal inheritance, where resistance is passed down primarily through the female line, strongly suggests that the resistance is linked to mitochondrial DNA. This is because mitochondria, and therefore their genes, are inherited from the mother. The cytochrome b gene, the primary target of this compound, is located in the mitochondrial genome.

Q5: Can resistance to other acaricides, like Bifenazate, indicate a potential for this compound resistance?

A5: Yes, cross-resistance between this compound and Bifenazate has been reported. Both acaricides act on the Qo site of cytochrome b in the mitochondrial complex III. Some mutations in this target site can confer resistance to both compounds. Therefore, the presence of Bifenazate resistance in a population should prompt testing for this compound susceptibility.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible bioassay results.
  • Possible Cause 1: Variation in mite age and life stage.

    • Solution: Standardize the age and life stage of the mites used in the bioassays. Adult females are commonly used for consistency.

  • Possible Cause 2: Improper preparation of this compound solutions.

    • Solution: Ensure accurate serial dilutions of the active ingredient. Use freshly prepared solutions for each assay to avoid degradation.

  • Possible Cause 3: Environmental fluctuations in the lab.

    • Solution: Maintain constant temperature, humidity, and photoperiod during the bioassays, as these factors can influence mite metabolism and susceptibility.

Problem 2: PCR amplification of the cytochrome b gene fails or produces weak bands.
  • Possible Cause 1: Poor DNA quality.

    • Solution: Use a standardized DNA extraction protocol suitable for mites. Ensure the final DNA pellet is clean and properly resuspended.

  • Possible Cause 2: Non-optimal PCR conditions.

    • Solution: Optimize the annealing temperature and extension time for your specific primers and polymerase. A gradient PCR can be useful for determining the optimal annealing temperature.

  • Possible Cause 3: Primer-template mismatch.

    • Solution: If working with a new population of mites, there may be sequence variation at the primer binding sites. Consider designing new primers based on conserved regions of the cytb gene from related species.

Problem 3: Sequencing results of the cytochrome b gene are ambiguous or show multiple peaks at a single position.
  • Possible Cause 1: Heteroplasmy.

    • Solution: The presence of different mitochondrial DNA variants within a single individual (heteroplasmy) can lead to mixed sequencing signals. This is a biological phenomenon and should be noted. Cloning the PCR product before sequencing can isolate individual haplotypes.

  • Possible Cause 2: Contamination.

    • Solution: Ensure that all PCR and sequencing reagents are free from contamination. Run negative controls to rule out contamination.

Experimental Protocols

Leaf-Disc Bioassay for this compound Susceptibility

This method is used to determine the concentration of this compound that is lethal to 50% of the test population (LC50).

Materials:

  • This compound (technical grade)

  • Acetone (for stock solution)

  • Triton X-100 (surfactant)

  • Distilled water

  • Bean or other suitable host plant leaves

  • Petri dishes (9 cm)

  • Filter paper

  • Fine brush for handling mites

  • Adult female mites of a susceptible and a test population

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Create a series of dilutions of this compound in distilled water containing 0.01% Triton X-100.

  • Cut leaf discs (2 cm diameter) from untreated host plant leaves.

  • Dip each leaf disc in a different this compound dilution for 5 seconds.

  • Allow the leaf discs to air dry completely.

  • Place each treated leaf disc on a moistened filter paper in a Petri dish.

  • Transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Seal the Petri dishes with parafilm and incubate at 25°C with a 16:8 (L:D) photoperiod.

  • Assess mortality after 24-48 hours. Mites that are unable to walk when prodded with a fine brush are considered dead.

  • Analyze the data using probit analysis to calculate the LC50 values.

Molecular Detection of Cytochrome b Mutations

This protocol outlines the steps for amplifying and sequencing the cytochrome b gene to identify resistance-associated mutations.

Materials:

  • Individual adult female mites

  • DNA extraction kit or appropriate buffers

  • PCR primers flanking the target region of the cytochrome b gene (see Table 2)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sequencing facility or in-house sequencing equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from individual mites using a suitable kit or protocol.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

    • Use the following typical cycling conditions (optimization may be required):

      • Initial denaturation: 94°C for 3 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 50-60°C for 30 seconds (optimize for specific primers)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Verification of PCR Product: Run the PCR product on an agarose gel to confirm the presence of a band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible cytochrome b sequence to identify any nucleotide and corresponding amino acid changes.

Data Presentation

Table 1: Known this compound Resistance Mutations in the Cytochrome b Gene of Tetranychus urticae

MutationAmino Acid ChangeReference
G126SGlycine to Serine
L258FLeucine to Phenylalanine
M128TMethionine to Threonine
I256VIsoleucine to Valine
N321SAsparagine to Serine
G126S + A133TGlycine to Serine and Alanine to Threonine
G132AGlycine to Alanine

Table 2: Example PCR Primers for Amplifying the Tetranychus urticae Cytochrome b Gene

Primer NameSequence (5' - 3')Target Region
Cytb-FTATGTTTTACCATGAGGACAAATATCFlanking the Qo pocket
Cytb-RATAGGGTATCTAATCCCAGTCFlanking the Qo pocket

Note: Primer sequences should be validated and optimized for the specific populations under investigation.

Visualizations

experimental_workflow cluster_bioassay Bioassay cluster_molecular Molecular Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion start Collect Mite Population bioassay Perform Leaf-Disc Bioassay start->bioassay lc50 Calculate LC50 bioassay->lc50 decision Resistance Confirmed? lc50->decision dna_extraction DNA Extraction pcr PCR of cytb Gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis decision2 Mutations Found? analysis->decision2 decision->dna_extraction Yes susceptible Susceptible decision->susceptible No target_site Target-Site Resistance decision2->target_site Yes metabolic Metabolic Resistance decision2->metabolic No (Investigate further)

Caption: Workflow for this compound resistance detection.

signaling_pathway cluster_resistance Resistance Mechanisms This compound This compound complex_iii Mitochondrial Complex III (Cytochrome b Qo site) This compound->complex_iii Inhibits metabolic_detox Metabolic Detoxification (e.g., P450s) This compound->metabolic_detox Metabolized by electron_transport Electron Transport Chain atp_production ATP Production complex_iii->atp_production Disrupts electron_transport->atp_production Drives target_mutation Target-Site Mutation (e.g., G126S in cytb) target_mutation->complex_iii Alters binding site

Caption: this compound mode of action and resistance.

References

Acequinocyl Synergistic Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic and antagonistic effects of Acequinocyl when used in combination with other compounds. The information is tailored for experimental design and interpretation in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is an acaricide belonging to the quinoline class of chemicals. It functions as a mitochondrial complex III electron transport inhibitor (METI) at the Qo site.[1] It is considered a pro-acaricide, meaning it is converted to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, within the target pest. This active form inhibits cellular respiration, leading to mortality.[2]

Q2: Are there known compounds that exhibit synergistic effects with this compound?

Yes, synergistic effects have been observed when this compound is combined with certain compounds, particularly enzyme inhibitors and some essential oils.

  • Piperonyl Butoxide (PBO): PBO is a well-known inhibitor of cytochrome P450 monooxygenases. In some this compound-resistant strains of Tetranychus urticae, PBO has shown strong synergism, suggesting that P450-mediated detoxification is a mechanism of resistance.[1]

  • Esterase Inhibitors: In other documented cases of this compound-resistant T. urticae, an esterase inhibitor (S-benzyl O,O-diisopropyl phosphorothioate) demonstrated a synergistic effect, while PBO did not. This indicates that enhanced esterase activity can also be a mechanism of resistance.

  • Essential Oils: Several essential oils have been shown to enhance the efficacy of this compound against spider mites.

Q3: Have any antagonistic effects been observed when combining this compound with other compounds?

While the primary focus of available research is on synergism to overcome resistance, a study on the combination of this compound with the essential oil of Lavandula stoechas suggested a potential antagonistic effect against Tetranychus urticae and Eutetranychus orientalis.[2] Further research is needed to quantify this interaction and understand the underlying mechanisms.

Q4: We are observing lower-than-expected efficacy when tank-mixing this compound. What could be the issue?

Several factors could contribute to this observation:

  • Resistance in the Target Population: The mite population may have developed resistance to this compound. Consider conducting a resistance bioassay and testing for synergism with PBO or esterase inhibitors to investigate the potential resistance mechanism.

  • Antagonistic Interaction: The compound you are mixing with this compound may have an antagonistic effect. It is crucial to test the efficacy of each compound individually and in combination to determine the nature of the interaction.

  • pH of the Spray Solution: this compound is known to be unstable in alkaline conditions. Ensure the pH of your spray solution is not alkaline, as this can lead to degradation of the active ingredient.

  • Improper Mixing or Application: Ensure thorough mixing and proper application techniques to achieve uniform coverage.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Variable results in synergism bioassays with PBO. The resistance mechanism in your mite population may not be P450-mediated.1. Test for synergism with an esterase inhibitor. 2. If neither synergist significantly increases toxicity, consider target-site resistance as a potential mechanism.
Reduced efficacy of this compound in combination with an essential oil. Potential for antagonistic interaction between the active components of the essential oil and this compound.1. Conduct a dose-response bioassay for this compound alone, the essential oil alone, and the combination. 2. Calculate the expected additive effect and compare it to the observed effect to confirm antagonism.
This compound efficacy declines rapidly after mixing with another pesticide. Chemical incompatibility or degradation of this compound.1. Check the pH of the final mixture; adjust to neutral or slightly acidic if necessary. 2. Consult the technical data sheets for both products for any known incompatibilities. 3. Perform a jar test to observe for any physical signs of incompatibility (e.g., precipitation, separation).

Quantitative Data on Synergistic Effects

Table 1: Efficacy of this compound in Combination with Essential Oils against Adult Female Mites
Mite SpeciesCompound/CombinationMortality (%) after 24hMortality (%) after 48h
Tetranychus urticae Mentha pulegium EO + this compound9295
Lavandula stoechas EO + this compound82-8786-90
Rosmarinus officinalis EO + this compoundNot specifiedNot specified
Origanum compactum EO + this compound99100
Eutetranychus orientalis Mentha pulegium EO + this compound99100
Lavandula stoechas EO + this compound82-8786-90
Rosmarinus officinalis EO + this compound99100
Origanum compactum EO + this compound99100

Data from Bouyahya et al. (2022). Essential oil (EO) concentrations and the specific concentration of this compound used in the combination were not detailed in the referenced section.[2]

Table 2: LD50 Values of this compound and Essential Oils against Adult Female Mites
Mite SpeciesCompoundLD50 (µl/L air) after 24hLD50 (µl/L air) after 48h
Tetranychus urticae This compound36.2532.09
Mentha pulegium EO65.7856.10
Lavandula stoechas EONot specifiedNot specified
Rosmarinus officinalis EONot specifiedNot specified
Origanum compactum EO87.9279.72
Eutetranychus orientalis This compound34.0729.15
Mentha pulegium EO59.1047.37
Lavandula stoechas EONot specifiedNot specified
Rosmarinus officinalis EO88.2082.44
Origanum compactum EONot specifiedNot specified

Data from Bouyahya et al. (2022). These values are for the individual compounds and not the combinations.

Experimental Protocols

Leaf-Dip Bioassay for Acaricide Efficacy

This protocol is a standard method for determining the toxicity of acaricides to spider mites.

  • Mite Rearing: Maintain a healthy, age-synchronized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant, such as bean plants (Phaseolus vulgaris), in a controlled environment (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

    • Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve a range of concentrations that will produce between 10% and 90% mortality.

    • For synergism studies, prepare a parallel set of dilutions containing a fixed concentration of the synergist (e.g., PBO).

    • A control group treated only with distilled water and surfactant must be included.

  • Leaf Disc Preparation and Treatment:

    • Excise leaf discs (approximately 2-3 cm in diameter) from untreated host plant leaves.

    • Individually dip each leaf disc into a test solution for a standardized time (e.g., 5-10 seconds).

    • Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Mite Infestation and Incubation:

    • Place the dried leaf discs, adaxial side up, on a layer of water-saturated cotton or agar in a Petri dish to maintain turgor and prevent mite escape.

    • Using a fine brush, transfer a known number of adult female mites (e.g., 20-30) of a uniform age onto each leaf disc.

    • Seal the Petri dishes and incubate under the same controlled conditions used for mite rearing.

  • Data Collection and Analysis:

    • After a specified period (e.g., 24 or 48 hours), count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a Probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.

    • The synergistic ratio (SR) can be calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist .

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis mite_rearing Mite Rearing infest_discs Infest Discs with Mites mite_rearing->infest_discs solution_prep Prepare Test Solutions (this compound ± Synergist) dip_discs Dip Leaf Discs solution_prep->dip_discs leaf_discs Prepare Leaf Discs leaf_discs->dip_discs dry_discs Air-Dry Discs dip_discs->dry_discs dry_discs->infest_discs incubate Incubate (24/48h) infest_discs->incubate assess_mortality Assess Mortality incubate->assess_mortality probit_analysis Probit Analysis (LC50) assess_mortality->probit_analysis calc_sr Calculate Synergistic Ratio probit_analysis->calc_sr

Caption: Workflow for a leaf-dip bioassay to assess synergism.

signaling_pathway cluster_cell Mite Cell cluster_mitochondrion Mitochondrion cluster_detox Detoxification Pathway cluster_inhibitors Synergists / Inhibitors complex_III Complex III (Qo site) respiration Cellular Respiration atp ATP Production complex_III->atp Leads to decreased respiration->atp Drives This compound This compound (Pro-acaricide) active_metabolite Active Metabolite This compound->active_metabolite Metabolism active_metabolite->complex_III Inhibits p450 Cytochrome P450s active_metabolite->p450 Metabolized by esterases Esterases active_metabolite->esterases Metabolized by detoxified_metabolite Detoxified Metabolite p450->detoxified_metabolite esterases->detoxified_metabolite pbo Piperonyl Butoxide (PBO) pbo->p450 Inhibits esterase_inhibitor Esterase Inhibitor esterase_inhibitor->esterases Inhibits

Caption: this compound's mode of action and points of synergistic inhibition.

References

Technical Support Center: Improving the Stability of Acequinocyl Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Acequinocyl formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Issue EncounteredPotential CausesRecommended Solutions
Physical Instability of Suspension Concentrate (SC) Formulation (e.g., crystal growth, sedimentation, phase separation) - Inadequate wetting and dispersion of this compound particles.- Improper choice or concentration of suspending agents.- Partial solubility of this compound in the aqueous phase, leading to Ostwald ripening.- Temperature fluctuations during storage.- Optimize the surfactant system to ensure proper wetting and dispersion of solid particles.[1][2]- Incorporate a rheology modifier, such as xanthan gum, to increase viscosity and prevent settling.[1][3]- Consider adding crystal growth inhibitors.[4]- Ensure the technical grade this compound used has a melting point above 50°C to allow for stable wet grinding and storage.- Conduct freeze-thaw stability tests to ensure formulation integrity under varying temperatures.
Unexpectedly Rapid Degradation of this compound in the Formulation - Inappropriate pH of the formulation; this compound is highly susceptible to hydrolysis under neutral to alkaline conditions.- Presence of incompatible excipients that may catalyze degradation.- Exposure to light, leading to photodegradation.- Oxidative degradation.- Adjust the pH of the formulation to the acidic range (pH 4-6) where this compound is more stable.- Conduct excipient compatibility studies to identify and replace any components that interact with this compound.- Store formulations in light-protective packaging.- Consider the inclusion of antioxidants if oxidative degradation is suspected.
High Variability in Analytical Results During Stability Studies - Incomplete extraction of this compound from the formulation matrix.- Degradation of this compound in the analytical solvent.- Co-elution of degradants with the parent peak in HPLC analysis.- Non-validated analytical method.- Optimize the extraction procedure to ensure complete recovery of the active ingredient.- Use an acidified solvent (e.g., acetonitrile with 0.1-0.5% formic acid) for sample preparation and standards to improve the stability of this compound in solution.- Develop and validate a stability-indicating analytical method that can separate this compound from its degradation products.- Ensure the analytical method is fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
Failure to Achieve Target Degradation (5-20%) in Forced Degradation Studies - Stress conditions (e.g., temperature, pH, oxidizing agent concentration) are too mild or too harsh.- Insufficient duration of stress testing.- Systematically vary the stress conditions to achieve the desired level of degradation. For example, for acid/base hydrolysis, start with 0.1 N HCl/NaOH and adjust the concentration or temperature as needed.- For thermal degradation, test a range of temperatures (e.g., 40-80°C).- For oxidation, use hydrogen peroxide in the range of 3-30%.- Extend the duration of the study if no significant degradation is observed under initial conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and photodegradation. Hydrolysis is particularly rapid in neutral and alkaline conditions.

Q2: What is the optimal pH range for a stable aqueous this compound formulation?

A2: Based on hydrolysis data, an acidic pH range of 4 to 6 is recommended to enhance the stability of this compound in aqueous formulations. The rate of hydrolysis increases significantly at pH 7 and above.

Q3: What types of excipients are recommended for a stable this compound suspension concentrate (SC)?

A3: A stable this compound SC formulation typically includes:

  • Wetting and dispersing agents: To ensure uniform distribution of the solid particles. Polymeric carboxylic acid copolymers have been specifically mentioned for their stabilizing effect in this compound SC formulations.

  • Thickening agents/Rheology modifiers: Such as xanthan gum, to prevent sedimentation.

  • Anti-freezing agents: Like propylene glycol, to maintain stability at low temperatures.

  • Preservatives: To prevent microbial growth.

  • Defoaming agents: To control foam during manufacturing and application.

Q4: How can I prevent crystal growth in my this compound SC formulation?

A4: Crystal growth can be a significant issue in SC formulations if the active ingredient has some solubility in the liquid phase. To mitigate this:

  • Use a high-purity this compound with low water solubility.

  • Incorporate crystal growth inhibitors into the formulation.

  • Optimize the particle size distribution during milling.

Q5: What are the main degradation products of this compound?

A5: The primary degradation product of this compound is its deacetylated metabolite, 2-hydroxy-3-dodecyl-1,4-naphthalenedione, also referred to as this compound-OH or R1.

Data Presentation

Table 1: Hydrolysis and Photolysis Half-life of this compound

ConditionpHTemperature (°C)Half-life (DT50)
Hydrolysis1.23719 days
Hydrolysis42586 days
Hydrolysis72552 hours
Hydrolysis92576 minutes
Aqueous Photolysis5-6 days

Data sourced from PubChem.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Suspension Concentrate (SC) Formulation

Objective: To identify potential degradation products and pathways for this compound in an SC formulation under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound SC formulation

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Acid Hydrolysis:

    • Disperse the this compound SC formulation in 0.1 N HCl to a final concentration of approximately 1 mg/mL of this compound.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Disperse the this compound SC formulation in 0.1 N NaOH to a final concentration of approximately 1 mg/mL of this compound.

    • Keep the solution at room temperature for 2 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 0.5, 1, 1.5, 2 hours).

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Disperse the this compound SC formulation in a 3% H₂O₂ solution to a final concentration of approximately 1 mg/mL of this compound.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the this compound SC formulation in a temperature-controlled oven at 70°C for 7 days.

    • Withdraw samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose the this compound SC formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • Withdraw samples at appropriate time intervals.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products in a stability sample.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in acidified acetonitrile (e.g., with 0.1% formic acid).

    • Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound SC formulation and disperse it in acidified acetonitrile.

    • Sonicate and filter the sample before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_degradation This compound Degradation Pathway This compound This compound (2-(acetyloxy)-3-dodecyl- 1,4-naphthalenedione) Acequinocyl_OH This compound-OH (R1) (2-hydroxy-3-dodecyl- 1,4-naphthalenedione) This compound->Acequinocyl_OH Hydrolysis (deacetylation) AKM18 AKM-18 (ring-opened metabolite) Acequinocyl_OH->AKM18 Ring Opening

Caption: Degradation pathway of this compound.

G cluster_workflow Workflow for Developing a Stable this compound Formulation cluster_preformulation 1. Pre-formulation Studies cluster_formulation 2. Formulation Development cluster_stability 3. Stability Testing cluster_final 4. Final Formulation PhysChem Characterize Physicochemical Properties of this compound Excipient Excipient Compatibility Screening PhysChem->Excipient Prototype Develop Prototype Formulations (e.g., Suspension Concentrate) Excipient->Prototype Optimization Optimize Formulation Components (Stabilizers, pH, etc.) Prototype->Optimization Forced Forced Degradation Studies Optimization->Forced Accelerated Accelerated Stability Studies Forced->Accelerated LongTerm Long-Term Stability Studies Accelerated->LongTerm Final Select Final Stable Formulation and Packaging LongTerm->Final

Caption: Experimental workflow for stable formulation development.

References

Validation & Comparative

Acequinocyl vs. Bifenazate: A Comparative Guide to Mite Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the miticides acequinocyl and bifenazate, focusing on their performance in mite control as supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their pest management strategies.

Executive Summary

This compound and bifenazate are both effective miticides that share a common mode of action by inhibiting the mitochondrial electron transport chain at Complex III. This disruption of cellular respiration leads to the cessation of ATP production and subsequent death of the mite. While both compounds are valuable tools in integrated pest management (IPM) programs, they exhibit differences in their efficacy against various mite species and life stages, as well as in their speed of action and residual activity. This guide synthesizes available experimental data to highlight these differences and provide a comprehensive comparison.

Data Presentation: Efficacy and Toxicity

The following tables summarize the quantitative data on the efficacy of this compound and bifenazate against key mite species. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from various studies are presented with their respective contexts.

Table 1: Comparative Toxicity of this compound and Bifenazate against Tetranychus urticae (Two-Spotted Spider Mite) Adults

AcaricideLC50 (mg/L)Mite Population/StrainExposure TimeReference
This compound 1.13Field Population (S-LAB)< 30 min[1]
Bifenazate 14.9Field Population (FIELD)3.5 h[1]
Bifenazate 26.54Laboratory Strain24 h

LC50 (Lethal Concentration 50) is the concentration of the acaricide that is lethal to 50% of the test population.

Table 2: Efficacy of this compound and Bifenazate against Other Mite Species

AcaricideMite SpeciesEfficacy DataReference
Bifenazate Panonychus ulmi94.33% mortality at 0.7 ml/l after 21 days[2]
This compound Panonychus ulmiBaseline susceptibility established[3]
Bifenazate Panonychus ulmiEffective at 6.0 and 7.0 ml/l in reducing populations[4]

Mode of Action: Mitochondrial Complex III Inhibition

Both this compound and bifenazate disrupt cellular respiration in mites by targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain (ETC). This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP, the primary energy currency of the cell. The cessation of ATP synthesis ultimately leads to paralysis and death of the mite.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibition Site Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Inhibitor This compound & Bifenazate Inhibitor->Complex_III

Mode of action of this compound and Bifenazate.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized bioassay techniques. A common method for evaluating acaricide efficacy is the leaf-dip or leaf-disc bioassay.

General Leaf-Disc Bioassay Protocol:

  • Mite Rearing: A susceptible laboratory strain and/or field-collected populations of the target mite species (e.g., Tetranychus urticae) are reared on a suitable host plant (e.g., bean or papaya plants) under controlled environmental conditions (e.g., 25-27°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Preparation of Leaf Discs: Leaf discs of a uniform size are excised from the host plant leaves. These discs are then placed on a moistened substrate, such as agar or wet cotton, in a petri dish to maintain turgor.

  • Mite Infestation: A specific number of adult female mites are transferred to each leaf disc.

  • Acaricide Application: The leaf discs with the mites are then sprayed with different concentrations of the test acaricides (this compound and bifenazate) using a Potter spray tower to ensure uniform application. A control group is treated with water or a solvent blank.

  • Incubation: The treated leaf discs are kept under the same controlled environmental conditions as the mite rearing.

  • Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, or 72 hours) after treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentrations (e.g., LC50).

The following diagram illustrates a typical workflow for an acaricide bioassay.

A Mite Rearing on Host Plants B Preparation of Leaf Discs A->B C Infestation of Leaf Discs with Mites B->C D Acaricide Application (e.g., Potter Tower) C->D E Incubation under Controlled Conditions D->E F Mortality Assessment E->F G Data Analysis (e.g., Probit Analysis) F->G

A generalized workflow for an acaricide bioassay.

Performance Comparison

Speed of Action: Direct comparative studies quantifying the speed of kill (e.g., LT50 - lethal time for 50% of the population) for this compound and bifenazate are not readily available in the reviewed literature. However, a rapid bioassay study indicated that reliable mortality results for this compound could be obtained in less than 30 minutes, while bifenazate required 3.5 hours to achieve stable results. This suggests that this compound may have a faster initial knockdown effect compared to bifenazate under these specific experimental conditions.

Residual Activity: Information from various sources suggests that both miticides offer good residual control. One study on watermelon demonstrated that bifenazate residues caused high adult T. urticae mortality for up to 21 days after treatment. While specific comparative data on the duration of residual activity is lacking, both are considered to have a lasting effect, which is beneficial for reducing the number of applications required.

Spectrum of Activity: Both this compound and bifenazate are effective against a range of spider mite species. Bifenazate has shown high efficacy against Panonychus ulmi and Tetranychus urticae. This compound is also effective against these species. Both are reported to be active against all life stages of mites, including eggs, larvae, nymphs, and adults, which is a significant advantage for comprehensive mite control.

Conclusion

Both this compound and bifenazate are potent miticides with the same mode of action, making them valuable for mite control, particularly in resistance management programs when rotated with acaricides from different chemical groups. Based on the available data, this compound may offer a faster knockdown of mites. Bifenazate has demonstrated long-lasting residual activity. The choice between these two acaricides may depend on the specific mite species, the level of infestation, the desired speed of control, and the need for residual protection. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance under various conditions.

References

Comparative Efficacy of Acequinocyl and Spiromesifen in the Control of Spider Mites: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Acaricides for Researchers and Pest Management Professionals

In the ongoing effort to manage destructive spider mite populations, particularly the two-spotted spider mite (Tetranychus urticae), researchers and pest management professionals rely on a diverse arsenal of acaricides. Among these, Acequinocyl and Spiromesifen represent two distinct chemical classes with unique modes of action. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid in the informed selection and application of these compounds.

Executive Summary

This compound and Spiromesifen are effective acaricides for controlling spider mites, but they differ significantly in their mode of action, target life stages, and overall efficacy profile. This compound acts as a mitochondrial complex III inhibitor, rapidly affecting mite respiration, while Spiromesifen disrupts lipid biosynthesis, primarily impacting mite development and reproduction. Experimental data, although not always from direct comparative studies under identical conditions, suggests that Spiromesifen exhibits high toxicity to mite eggs, a crucial aspect for long-term population control. This compound, on the other hand, demonstrates broad efficacy against various mite life stages. The choice between these two acaricides will depend on the specific pest pressure, the predominant life stages present, and the overall integrated pest management (IPM) strategy.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and Spiromesifen against the two-spotted spider mite (Tetranychus urticae). It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental methodologies.

Table 1: Lethal Concentration (LC50) of Spiromesifen against Tetranychus urticae

Life StageLC50 (ppm)Reference
Eggs0.10[1]
Adults5.95[1]

Note: Lower LC50 values indicate higher toxicity.

Table 2: Efficacy of this compound and Other Acaricides on Tetranychus urticae Population Reduction

AcaricideGeneral Mean Reduction (%)Reference
Abamectin83.29[2]
This compound 66.06 [2]
Hexythiazox56.40[2]
Emamectin benzoate53.02
Chlorfenapyr25.67

Table 3: Speed of Action (LT50) of Acaricides against Tetranychus urticae Adults

AcaricideLT50 (days)Reference
Abamectin1.77
Emamectin benzoate2.85
This compound 3.16 ****
Chlorfenapyr3.94
Hexythiazox4.55

Note: LT50 represents the median time required for the acaricide to cause 50% mortality.

Experimental Protocols

A standardized bioassay protocol is crucial for the accurate assessment of acaricide efficacy. The following is a generalized methodology for a leaf-disc bioassay, commonly used for testing acaricides against spider mites.

Objective: To determine the dose-response of Tetranychus urticae to this compound and Spiromesifen.

Materials:

  • Healthy, untreated host plant leaves (e.g., bean, cucumber)

  • Petri dishes

  • Filter paper or agar

  • Distilled water

  • Technical grade this compound and Spiromesifen

  • Appropriate solvents for dissolving the acaricides

  • Serial dilution equipment (pipettes, volumetric flasks)

  • Fine camel-hair brush

  • Stereomicroscope

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Mite Rearing: Maintain a healthy, susceptible colony of Tetranychus urticae on untreated host plants in a separate, controlled environment.

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 2-3 cm diameter) from healthy, untreated leaves. Place each disc, abaxial side up, on a layer of moistened filter paper or agar in a Petri dish to maintain turgor.

  • Preparation of Acaricide Solutions: Prepare a stock solution of each acaricide in an appropriate solvent. Perform serial dilutions to obtain a range of desired test concentrations. A control group treated with the solvent and distilled water only must be included.

  • Application of Acaricides:

    • Leaf-Dip Method: Immerse each leaf disc in the respective acaricide solution for a standardized period (e.g., 5-10 seconds).

    • Spray Method: Use a Potter spray tower or similar device to apply a uniform film of the acaricide solution to the leaf discs.

  • Infestation: After the treated leaf discs have dried completely, transfer a known number of adult female mites (e.g., 20-30) onto each disc using a fine camel-hair brush.

  • Incubation: Place the Petri dishes in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After a predetermined exposure period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis or a similar statistical method to determine the LC50 values and their 95% confidence intervals.

Modes of Action: Signaling Pathways

The distinct modes of action of this compound and Spiromesifen are critical to their efficacy and play a significant role in resistance management strategies.

This compound: Inhibition of Mitochondrial Respiration

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20B acaricide. It functions by inhibiting the mitochondrial electron transport chain at Complex III, specifically at the Quinone outside (Qo) binding site. This disruption halts the production of ATP, the primary energy currency of the cell, leading to rapid paralysis and death of the mite.

Acequinocyl_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Qo site) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->Complex_III Inhibits

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Spiromesifen: Disruption of Lipid Biosynthesis

Spiromesifen belongs to the tetronic and tetramic acid derivatives class and is classified by IRAC as a Group 23 insecticide/acaricide. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the biosynthesis of fatty acids. By blocking ACC, Spiromesifen prevents the formation of malonyl-CoA from acetyl-CoA, a critical step in the synthesis of lipids. This disruption of lipid metabolism is particularly detrimental to the developmental stages of mites, leading to mortality in eggs and juveniles, and reduced fecundity in adult females.

Spiromesifen_MoA cluster_Cellular_Metabolism Cellular Metabolism Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA catalyzes Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids synthesizes Lipids Lipids (Triglycerides, etc.) Fatty_Acids->Lipids form Spiromesifen Spiromesifen Spiromesifen->ACC Inhibits

Caption: Spiromesifen inhibits acetyl-CoA carboxylase, disrupting lipid biosynthesis.

Conclusion

Both this compound and Spiromesifen are valuable tools for the management of spider mite populations. This compound offers rapid, broad-spectrum activity against various life stages through the disruption of cellular respiration. Spiromesifen provides excellent control of eggs and immature stages by inhibiting lipid biosynthesis, which can lead to a more profound and lasting impact on the pest population. A thorough understanding of their respective modes of action, target life stages, and efficacy under specific field conditions is essential for developing effective and sustainable integrated pest management programs that minimize the development of resistance. Further direct comparative studies are warranted to provide a more definitive ranking of their efficacy under a standardized set of conditions.

References

Validating Acequinocyl LC-MS Results: A Comparative Guide to Ensuring Accuracy with Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Acequinocyl is paramount for regulatory compliance and safety assessment. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for this purpose. However, the validity of LC-MS results is entirely dependent on rigorous validation using certified reference standards. This guide provides a comparative overview of key performance data for validating this compound LC-MS methods and details the experimental protocols necessary to achieve reliable results.

Comparative Performance of Validated LC-MS/MS Methods for this compound

The following table summarizes quantitative performance data from various validated LC-MS/MS methods for the determination of this compound and its primary metabolite, this compound-hydroxy. These values are crucial for establishing the sensitivity, accuracy, and precision of an analytical method.

MatrixAnalyte(s)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
Fruits and VegetablesThis compound, this compound-hydroxy0.01 mg/kg> 77%Not Specified[1]
High-Water, High-Acid, High-Oil Content CommoditiesThis compound0.1 mg/kgNot SpecifiedNot Specified[2][3]
Dry CommoditiesThis compound0.01 mg/kgNot SpecifiedNot Specified[2][3]
Foodstuff (beef, chicken, fish, fruits, vegetables)This compound, this compound-hydroxy4.6 µg/kg (this compound), 4.3 µg/kg (this compound-hydroxy)81-100% (this compound), 77-103% (this compound-hydroxy)0.9996 (this compound), 0.9998 (this compound-hydroxy)
CannabisThis compound100 ppb81.7-117.6%Not Specified
Olive OilMultiple Pesticides including this compound0.050 mg/kg70-120%> 0.99
Citrus FruitsThis compound0.01 mg/kgNot SpecifiedNot Specified

Experimental Protocols for Validation

A robust validation of an LC-MS method for this compound involves several key steps, from sample preparation to data analysis. Below are detailed methodologies based on established protocols.

Preparation of Standards

Certified reference materials (CRMs) or analytical standards of this compound and its metabolites, such as this compound-hydroxy, with a purity of not less than 95% are required.

  • Stock Standard Solutions: Prepare individual stock solutions of this compound and this compound-hydroxy in a suitable solvent like acetone or acetonitrile at a concentration of, for example, 500 mg/L.

  • Working Standard Solutions: A series of working standard solutions of multiple concentrations should be prepared by diluting the stock solutions with the appropriate solvent (e.g., acetonitrile).

  • Calibration Curve: Inject the working standard solutions into the LC-MS/MS system to construct calibration curves by plotting the peak area or height against the concentration. Linearity is typically considered acceptable if the correlation coefficient (r²) is greater than 0.99.

Sample Preparation: Extraction and Clean-up

The choice of extraction and clean-up procedure is matrix-dependent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis in various matrices.

  • Extraction:

    • For food and agricultural samples, a representative portion of the homogenized sample (e.g., 10g) is extracted with an organic solvent like acetonitrile. Acidification with formic acid may be used to improve the stability of this compound.

    • The sample is then homogenized and centrifuged to separate the organic layer.

  • Clean-up:

    • The extract may require a clean-up step to remove matrix components that can interfere with the analysis. Dispersive solid-phase extraction (d-SPE) with sorbents like C18, PSA (primary secondary amine), and graphitized carbon black is frequently used.

    • Alternatively, cartridge-based clean-up using materials like silica gel or styrene-divinylbenzene copolymers can be employed.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often containing additives like formic acid to improve peak shape and ionization efficiency, is typical.

    • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) in negative mode or electrospray ionization (ESI) can be used.

    • Detection Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both this compound and its metabolites.

      • Example Monitoring Ions (m/z) for this compound: Precursor ion 384, product ions 342, 187.

      • Example Monitoring Ions (m/z) for this compound-hydroxy: Precursor ion 341, product ions 313, 200, 186.

Method Validation Parameters

To ensure the method is fit for its intended purpose, the following parameters must be evaluated:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The range of concentrations over which the instrument response is proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value. This is determined by analyzing samples spiked with a known amount of the standard at different concentration levels. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should ideally be less than 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an this compound LC-MS method with standards.

Validation_Workflow cluster_analysis Analysis Standard_Prep Prepare Certified Reference Standards Calibration Construct Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Matrix (Extraction & Clean-up) Spike_Recovery Analyze Spiked Samples Sample_Prep->Spike_Recovery LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Quantification Quantify this compound in Samples Calibration->Quantification Validation_Params Evaluate Validation Parameters (Accuracy, Precision, LOQ) Spike_Recovery->Validation_Params Validation_Params->Quantification

Workflow for Validating this compound LC-MS Results.

This compound is an acaricide that acts by inhibiting the mitochondrial electron transport chain at Complex III. While a detailed signaling pathway is complex, the analytical workflow for its detection is a well-defined process critical for ensuring food safety and environmental monitoring.

Acequinocyl_MOA cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP Production ATP_Synthase->ATP CoQ->Complex_III CytC->Complex_IV This compound This compound This compound->Complex_III Inhibits

This compound's Mechanism of Action.

References

Cross-Resistance in METI Acaricides: A Comparative Analysis of Acequinocyl and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance patterns of Mitochondrial Electron Transport Inhibitor (METI) acaricides, with a focus on Acequinocyl, reveals critical insights for researchers and pest management professionals. This guide synthesizes experimental data to compare the performance of this compound with other METI acaricides, providing a foundation for informed decision-making in the face of evolving resistance.

Mitochondrial Electron Transport Inhibitor (METI) acaricides are a crucial class of pesticides used to control mite populations in agricultural and horticultural settings. They function by disrupting the production of ATP, the primary energy currency of the cell, leading to mite mortality. These acaricides are broadly categorized based on their target site within the mitochondrial respiratory chain. This compound and bifenazate target Complex III (the cytochrome bc1 complex), while compounds like pyridaben, fenpyroximate, tebufenpyrad, and fenazaquin inhibit Complex I (NADH:ubiquinone oxidoreductase).[1][2] Understanding the potential for cross-resistance between and within these groups is paramount for developing sustainable resistance management strategies.

Comparative Efficacy and Cross-Resistance Profiles

Studies have demonstrated varying levels of cross-resistance among METI acaricides, largely dependent on the specific resistance mechanisms present in the mite population. The primary mechanism of resistance to METI acaricides is target-site insensitivity, resulting from point mutations in the mitochondrial genes encoding subunits of Complex I or Complex III.[1][3] Metabolic resistance, through enhanced detoxification by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, can also contribute to reduced susceptibility.[4]

Below is a summary of quantitative data from various studies, illustrating the cross-resistance profiles of different mite populations to this compound and other METI acaricides. The data is presented as Lethal Concentration 50 (LC50), the concentration of a chemical that kills 50% of a test population, and the Resistance Ratio (RR), which is the LC50 of the resistant population divided by the LC50 of a susceptible population.

Mite SpeciesResistant StrainAcaricideLC50 (ppm)Resistance Ratio (RR)Reference
Tetranychus urticaeThis compound-Resistant (AR)This compound-1798.6
This compound-Resistant (AR)Pyridaben-Exhibited cross-resistance
Pyridaben-Resistant (PR)Pyridaben>4000>5480
Pyridaben-Resistant (PR)This compound-No cross-resistance
Tetranychus urticaeField Population (Croton)Pyridaben-High levels of resistance
Tetranychus urticaeField Population (AREDIOU)Abamectin-3822
Tetranychus urticaeField Population (ARGAKA)Acrinathrin-903
Tetranychus urticaeField Population (KITI)Fenazaquin-310
Tetranychus urticaeField Population (Kurkuthi)Fenazaquin418.3217.86
Tetranychus urticaeField Population (Kapati)Fenazaquin599.37312.17

Key Observations from the Data:

  • Strains resistant to Complex III inhibitors like this compound may exhibit cross-resistance to other Complex III inhibitors.

  • Cross-resistance between Complex I and Complex III inhibitors is not always reciprocal. For instance, an this compound-resistant strain of Tetranychus urticae showed cross-resistance to pyridaben (a Complex I inhibitor), but a pyridaben-resistant strain did not show cross-resistance to this compound. This suggests that different resistance mechanisms may be at play.

  • High levels of resistance to one METI acaricide can develop independently in field populations.

Experimental Protocols

The data presented in this guide is derived from rigorous scientific studies employing standardized bioassay methodologies. A general workflow for assessing acaricide resistance is outlined below.

Leaf Dip Bioassay

The leaf dip bioassay is a common method for determining the toxicity of acaricides to mites.

  • Preparation of Acaricide Solutions: A series of concentrations of the technical-grade acaricide are prepared in a suitable solvent (e.g., acetone with a wetting agent).

  • Leaf Disc Preparation: Leaf discs are cut from a suitable host plant (e.g., kidney bean, Phaseolus vulgaris L.).

  • Treatment: The leaf discs are dipped into the respective acaricide solutions for a standardized period (e.g., 5-10 seconds) and allowed to air dry. Control discs are dipped in the solvent solution only.

  • Mite Infestation: A known number of adult female mites (e.g., 20-30) are transferred onto each treated leaf disc.

  • Incubation: The Petri dishes containing the leaf discs are maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded after a specific time, typically 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 values. The resistance ratio is then calculated by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible strain.

Molecular Analysis of Resistance Mechanisms

To elucidate the underlying mechanisms of resistance, molecular techniques are often employed.

  • RNA/DNA Extraction: Total RNA and DNA are extracted from both susceptible and resistant mite populations using commercially available kits.

  • Gene Sequencing: The target genes, such as those encoding subunits of mitochondrial Complex I and Complex III, are amplified using PCR and sequenced to identify any point mutations that could confer resistance.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to compare the expression levels of genes encoding detoxification enzymes (e.g., P450s, GSTs) between resistant and susceptible strains.

Visualizing the Mode of Action and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of METI acaricides and a typical experimental workflow for cross-resistance analysis.

Cross_Resistance_Workflow start Start: Mite Population Collection rearing Laboratory Rearing & Establishment of Colonies start->rearing bioassay Acaricide Bioassays (e.g., Leaf Dip) rearing->bioassay molecular Molecular Analysis rearing->molecular lc50 Determine LC50 Values bioassay->lc50 rr Calculate Resistance Ratios (RR) lc50->rr analysis Data Analysis & Interpretation rr->analysis sequencing Target-Site Sequencing (Complex I & III genes) molecular->sequencing expression Detoxification Gene Expression (qRT-PCR) molecular->expression sequencing->analysis expression->analysis conclusion Conclusion on Cross-Resistance Profile analysis->conclusion

References

Comparative Efficacy of Acequinocyl and Etoxazole on Mite Eggs: A Review of Acaricidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to manage mite populations, two prominent acaricides, acequinocyl and etoxazole, offer distinct modes of action and efficacy profiles against various life stages of these pests. This guide provides a comparative analysis of their effectiveness, with a particular focus on their ovicidal activity, supported by available experimental data and detailed methodologies for researchers and professionals in drug development.

Overview of Acaricidal Action

This compound and etoxazole disrupt mite physiology through fundamentally different mechanisms. This compound acts as a mitochondrial complex III inhibitor, interfering with the electron transport chain and ultimately halting cellular energy production.[1] This mode of action is effective against all life stages of mites, including eggs, nymphs, and adults.[2][3] In contrast, etoxazole is a chitin biosynthesis inhibitor.[4][5] It disrupts the molting process in mite larvae and nymphs and prevents the proper formation of embryos within the egg. Consequently, etoxazole is highly effective against eggs and immature stages but does not directly kill adult mites.

Quantitative Comparison of Ovicidal Efficacy

While both acaricides exhibit activity against mite eggs, the quantitative data available from scientific literature allows for a more direct assessment of etoxazole's ovicidal potency. The following table summarizes the 50% lethal concentration (LC50) values for etoxazole against the eggs of the two-spotted spider mite, Tetranychus urticae, a common and economically important pest.

AcaricideMite SpeciesLC50 (mg/L)Reference
EtoxazoleTetranychus urticae (susceptible strain)0.032--INVALID-LINK--

Note: Specific LC50 values for the ovicidal activity of this compound against Tetranychus urticae were not available in the reviewed literature for a direct quantitative comparison under the same experimental conditions.

Experimental Protocols

To ensure accurate and reproducible evaluation of acaricidal efficacy on mite eggs, standardized experimental protocols are crucial. The following is a detailed methodology for a typical ovicidal bioassay using the leaf-dip method.

Ovicidal Bioassay Protocol: Leaf-Dip Method
  • Mite Rearing: Maintain a healthy and synchronized culture of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

  • Egg Collection: Place 20-30 adult female mites on fresh, detached leaves of the host plant placed on a water-saturated cotton pad in a petri dish. Allow the females to oviposit for a 24-hour period.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test acaricides (this compound and etoxazole) in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control group treated only with distilled water and surfactant should be included.

  • Treatment Application: After the 24-hour oviposition period, carefully remove the adult female mites from the leaves. Dip each leaf containing the mite eggs into the respective test solution for a standardized duration (e.g., 5-10 seconds).

  • Incubation: After dipping, allow the leaves to air-dry at room temperature. Place the treated leaves, adaxial side up, on water-saturated cotton pads in petri dishes. Seal the petri dishes with ventilated lids to maintain humidity and prevent mite escape. Incubate the dishes under the same controlled environmental conditions as the mite culture.

  • Data Collection: After a period equivalent to the normal egg incubation time for the mite species (typically 3-5 days), examine the eggs under a stereomicroscope. Count the number of hatched and unhatched eggs for each concentration of each acaricide and the control group.

  • Data Analysis: Calculate the percentage of egg mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 value for each acaricide using probit analysis or a similar statistical method.

Signaling Pathways and Experimental Workflows

The distinct modes of action of this compound and etoxazole can be visualized through their respective biochemical pathways.

cluster_0 This compound Mode of Action Mito Mitochondrion ETC Electron Transport Chain Mito->ETC CompIII Complex III (Qo site) ETC->CompIII Electron Flow ATP_Prod ATP Production CompIII->ATP_Prod Inhibited by this compound Cell_Death Cell Death ATP_Prod->Cell_Death Leads to cluster_1 Etoxazole Mode of Action Precursor Chitin Precursors Chitin_Synthase Chitin Synthase Precursor->Chitin_Synthase Chitin_Formation Chitin Formation Chitin_Synthase->Chitin_Formation Inhibited by Etoxazole Exoskeleton Exoskeleton Development (Molting) Chitin_Formation->Exoskeleton Embryo Embryonic Development Chitin_Formation->Embryo Hatching_Failure Hatching Failure/Molting Arrest Exoskeleton->Hatching_Failure Embryo->Hatching_Failure Mite_Culture 1. Mite Culture Maintenance Egg_Collection 2. Egg Collection (24h) Mite_Culture->Egg_Collection Leaf_Dip 4. Leaf-Dip Treatment Egg_Collection->Leaf_Dip Solution_Prep 3. Preparation of Acaricide Solutions Solution_Prep->Leaf_Dip Incubation 5. Incubation (3-5 days) Leaf_Dip->Incubation Data_Collection 6. Egg Hatch Assessment Incubation->Data_Collection Analysis 7. LC50 Calculation Data_Collection->Analysis

References

Navigating Miticide Selection: An Environmental Impact Comparison of Acequinocyl and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of effective miticides with minimal environmental repercussions is a critical consideration. This guide provides an objective comparison of the environmental impact of Acequinocyl and three alternative miticides: Bifenazate, Etoxazole, and Spiromesifen. The information is supported by quantitative data from ecotoxicological and environmental fate studies, presented in a clear, comparative format. Detailed experimental protocols, based on internationally recognized guidelines, are also provided to ensure a thorough understanding of the data's origins.

Executive Summary

This compound, a quinoline miticide, and its alternatives each present a unique environmental profile. While all are designed to be effective against target mite species, their impacts on non-target organisms and their persistence in the environment vary significantly. This guide reveals that while some compounds demonstrate rapid degradation in certain environmental compartments, they may pose a higher risk to specific non-target species. A comprehensive evaluation of the data presented is essential for informed decision-making in pest management and drug development programs where environmental stewardship is a priority.

Comparative Environmental Impact Data

The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their environmental fate and ecotoxicity.

Table 1: Environmental Fate of this compound and Alternative Miticides
MiticideSoil Half-Life (DT50) (days)Aquatic Hydrolysis Half-Life (days)Bioconcentration Factor (BCF)
This compound 2 hours - 14 days[1]1.3 hours - 2 days (neutral/alkaline pH), 75 days (acidic pH)[1]307 - 387[1]
Bifenazate < 1 day[2][3]0.08 days (alkaline pH), 0.8 days (neutral pH), 5.4 days (acidic pH)Not specified
Etoxazole 9.9 - 10.6 days10 days (acidic pH), 161-165 days (neutral/alkaline pH)Not specified
Spiromesifen 12 - 45 days4.8 days (alkaline pH), 45 days (neutral pH), 107 days (acidic pH)Not specified
Table 2: Ecotoxicity of this compound and Alternative Miticides
MiticideFreshwater Invertebrates (LC50, µg/L)Fish (LC50, µg/L)Birds (LD50, mg/kg)Honeybees (LD50, µ g/bee )
This compound 5.2> 5.2 (practically non-toxic)> 2000 (practically non-toxic)> 315 (acute oral, practically non-toxic to adults), 1.2 (acute, highly toxic to larvae)
Bifenazate More toxic than parent compound (degradate D-3598)More toxic than parent compound (degradate D-3598)Not specifiedToxic from acute and chronic exposure
Etoxazole Very highly toxicToxicLow toxicityLow toxicity to adults
Spiromesifen Not specifiedVery highly toxicNot specifiedIncreased toxicity of enol degradate

Key Experimental Methodologies

The environmental impact data presented in this guide are derived from studies conducted according to standardized and internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and substances.

Soil Degradation: Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

The rate of degradation of a miticide in soil is a critical parameter for assessing its persistence. The OECD 307 guideline provides a framework for evaluating the aerobic and anaerobic transformation of chemicals in soil.

Methodology:

  • Soil Selection: Representative soil types are chosen, often varying in texture, organic carbon content, and pH.

  • Test Substance Application: The miticide, typically radiolabeled for tracking, is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

  • Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The concentrations of the parent miticide and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).

  • Data Analysis: The rate of degradation is determined, and the half-life (DT50), the time required for 50% of the substance to dissipate, is calculated.

Aquatic Toxicity: Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

Methodology:

  • Test Organism: A standard fish species, such as the Zebra-fish (Danio rerio), is selected.

  • Test Concentrations: A range of concentrations of the miticide are prepared in water. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the different test concentrations for a period of 96 hours.

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (Lethal Concentration 50%) value is calculated, representing the concentration of the miticide that is lethal to 50% of the test fish.

Aquatic Invertebrate Toxicity: Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, using Daphnia magna as the model organism.

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.

  • Test Concentrations: A series of dilutions of the miticide in water are prepared, along with a control.

  • Exposure: The daphnids are exposed to the test concentrations for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The EC50 (Effective Concentration 50%) value is determined, which is the concentration that causes immobilisation in 50% of the daphnids.

Visualizing Mechanisms and Processes

To further elucidate the information presented, the following diagrams illustrate key concepts related to the environmental impact assessment of these miticides.

Acequinocyl_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces CoQ->ComplexIII e- CytC->ComplexIV e- This compound This compound This compound->ComplexIII Inhibits Qo site Electron Flow Electron Flow

Caption: this compound's mode of action: Inhibition of Complex III in the mitochondrial electron transport chain.

Soil_Degradation_Workflow start Start: Soil Sample Collection prep Soil Characterization & Sieving start->prep application Application of Radiolabeled Miticide prep->application incubation Incubation (Aerobic/Anaerobic) Controlled Temperature & Moisture application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC & LSC Analysis extraction->analysis data Data Analysis (DT50 Calculation) analysis->data end End: Persistence Assessment data->end

Caption: Experimental workflow for determining the soil degradation half-life (DT50) of a miticide.

Conclusion

The data presented in this guide underscore the importance of a multifaceted approach to selecting miticides. This compound exhibits rapid degradation in soil and most aquatic environments but shows high toxicity to honeybee larvae. Bifenazate also degrades quickly, but one of its degradates is more toxic to aquatic life than the parent compound. Etoxazole and Spiromesifen show greater persistence in some environmental compartments and varying levels of toxicity to non-target organisms.

For researchers and professionals in drug development, this comparative analysis provides a foundation for making environmentally responsible choices. It is recommended to consider the specific ecological context of the intended application area and to weigh the efficacy of a miticide against its potential environmental risks. Further research into the sublethal effects of these compounds and their metabolites on a wider range of non-target organisms is warranted to refine environmental risk assessments.

References

Acequinocyl's Impact on Non-Target Beneficial Insects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the effects of the acaricide Acequinocyl on beneficial insect populations, in comparison to alternative miticides. This guide provides a detailed examination of lethal and sublethal effects, supported by experimental data and standardized testing protocols.

Introduction

This compound is a quinoline-based acaricide effective against various mite species. Its mode of action involves the inhibition of the mitochondrial electron transport chain, leading to the disruption of cellular respiration in target organisms. While effective in managing mite pests, the impact of this compound on non-target beneficial insects, such as pollinators and predatory mites, is a critical consideration for its integration into sustainable pest management programs. This guide offers a comparative analysis of this compound and other commonly used acaricides—Chlorfenapyr, Bifenazate, Spiromesifen, and Etoxazole—focusing on their effects on key beneficial insect species.

Data Presentation: Comparative Toxicity

The following tables summarize the available quantitative data on the lethal toxicity of this compound and its alternatives to honeybees (Apis mellifera) and predatory mites.

Table 1: Acute Toxicity of Acaricides to Adult Honeybees (Apis mellifera)

AcaricideTrade Name ExamplesChemical ClassMode of Action (IRAC Group)Acute Contact LD50 (μ g/bee )Acute Oral LD50 (μ g/bee )Toxicity Classification
This compound Kanemite, ShuttleQuinoline20B>100>100Practically Non-toxic
Chlorfenapyr Pylon, PhantomPyrrole130.3 - 1188.3[1]Data Not FoundHigh to Low Toxicity (Varies with formulation)[1]
Bifenazate Acramite, FloramiteCarbazate20DData Not FoundData Not FoundModerately Toxic[2]
Spiromesifen Oberon, ForbidTetronic and Tetramic acid derivatives23>100[3]200[3]Very Low Toxicity
Etoxazole Zeal, TetraSanNaphthyloxazoline10B200200Practically Non-toxic

Toxicity Classification based on EPA guidelines: Highly Toxic: LD50 ≤ 2 μ g/bee ; Moderately Toxic: 2 < LD50 ≤ 11 μ g/bee ; Practically Non-toxic: LD50 > 11 μ g/bee .

Table 2: Toxicity of Acaricides to Predatory Mites

AcaricidePredatory Mite SpeciesLC50 (ppm or g/L)Experimental MethodReference
This compound Neoseiulus californicusHigher than field concentrationVideo tracking system
Phytoseiulus persimilisHigher than field concentrationVideo tracking system
Typhlodromus pyriHighly toxic to pesticide-naive populationsLaboratory bioassay
Chlorfenapyr Neoseiulus californicus1.186 g/LLaboratory bioassay
Phytoseiulus persimilis0.536 g/LLaboratory bioassay
Bifenazate Tetranychus urticae (prey)112.18 ppmLaboratory bioassay
Typhlodromus pyriLR50: 23.8 g/haStandard lab test
Spiromesifen Neoseiulus californicus52.08-fold resistance after 13 selectionsLeaf-disc method and spraying tower
Etoxazole Phytoseiulus persimilis111.63-fold resistance after 6 selectionsLeaf-disc method and spraying tower

Note: Direct comparison of LC50 values for predatory mites is challenging due to variations in tested species, experimental methodologies, and reported units.

Sublethal Effects on Beneficial Insects

Beyond acute mortality, sublethal effects of acaricides can significantly impact the long-term health and efficacy of beneficial insect populations.

  • This compound: While generally considered safe for adult honeybees, some studies indicate sublethal effects. For predatory mites, this compound can have behavioral effects, causing them to avoid treated areas. However, at field concentrations, it did not disrupt the olfactory prey-searching behavior of Neoseiulus californicus and Phytoseiulus persimilis.

  • Chlorfenapyr: This acaricide has been shown to be five times more toxic to predatory mites than this compound and significantly affects their walking behavior. It can also have sublethal effects on the life table parameters of target pests, which may indirectly impact predator populations.

  • Bifenazate: Generally considered to have a low impact on beneficial insects and is a good fit for Integrated Pest Management (IPM) programs. However, one study revealed a significant negative effect on forager bee survival.

  • Spiromesifen: Marketed as being "soft" on beneficial insects, it is considered to have minimal effects when used according to label directions. However, there are concerns about its systemic nature and potential exposure to bee larvae.

  • Etoxazole: Known for its selective action against mites, it is considered relatively safe for many beneficial insects. It has been shown to be safe for honeybees in some studies.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of pesticide effects on non-target organisms.

Honeybee Acute Toxicity Testing

Acute toxicity tests for honeybees are typically conducted following guidelines from organizations like the U.S. Environmental Protection Agency (EPA).

  • Acute Oral Toxicity Test:

    • Worker bees are collected from healthy, queen-right colonies.

    • Bees are starved for a short period before the test.

    • Individual bees are fed a precise dose of the test substance mixed in a sucrose solution.

    • Control groups receive the sucrose solution without the test substance.

    • Mortality and any sublethal effects are recorded at specified intervals (e.g., 24, 48, 72 hours).

    • The LD50 (the dose that is lethal to 50% of the test population) is calculated.

  • Acute Contact Toxicity Test:

    • Worker bees are anesthetized, typically with carbon dioxide.

    • A specific dose of the test substance, usually dissolved in a solvent like acetone, is applied topically to the dorsal thorax of each bee.

    • Control groups are treated with the solvent only.

    • Bees are placed in cages with a food source and observed for mortality and sublethal effects.

    • The LD50 is determined at set time points.

Predatory Mite Toxicity Testing (IOBC Protocol)

The International Organisation for Biological Control (IOBC) has developed standardized protocols for testing the side effects of pesticides on beneficial arthropods, including predatory mites.

  • Residual Contact Bioassay (Glass Plate Method):

    • A glass plate is treated with the pesticide at a concentration equivalent to the field application rate.

    • Once the residue is dry, adult female predatory mites are placed on the treated surface.

    • A food source (e.g., spider mite eggs) is provided on an untreated leaf disc within the test arena.

    • Mortality and effects on fecundity (egg-laying) are assessed over a specific period (e.g., 7 days).

    • The effects are categorized based on the IOBC classification: 1 = harmless (<30% effect), 2 = slightly harmful (30-79% effect), 3 = moderately harmful (80-99% effect), and 4 = harmful (>99% effect).

Mandatory Visualization

Experimental_Workflow_Pesticide_Toxicity cluster_0 Test Organism Preparation cluster_1 Exposure Phase cluster_2 Observation and Data Collection cluster_3 Data Analysis A Source Population (Honeybees or Predatory Mites) B Acclimatization to Laboratory Conditions A->B C Pesticide Application (Oral, Contact, or Residual) B->C D Control Group (No Pesticide Exposure) B->D E Mortality Assessment (e.g., 24, 48, 72 hours) C->E F Sublethal Effects Assessment (e.g., Behavior, Reproduction) C->F D->E D->F G Calculation of LD50 / LC50 Values E->G H Statistical Analysis of Sublethal Effects F->H I Toxicity Classification G->I Signaling_Pathway_Pesticide_Effects cluster_0 Individual Level cluster_1 Colony/Population Level A Pesticide Exposure B Physiological Disruption (e.g., Neurotoxicity, Metabolic Inhibition) A->B C Behavioral Impairment (Foraging, Mating) B->C D Reduced Fecundity B->D E Increased Mortality B->E F Reduced Pollination Services C->F G Decreased Predation of Pests C->G H Population Decline D->H E->H

References

A Comparative Guide to the Validation of Analytical Methods for Acequinocyl and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of Acequinocyl and its primary metabolite, hydroxythis compound (this compound-OH). The information is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed overview of various analytical techniques and their performance characteristics.

This compound is a pesticide used to control mites and other insects on a variety of crops. Its primary metabolite, hydroxythis compound, is also of toxicological concern and is often included in residue analysis. The accurate and sensitive determination of both compounds is crucial for ensuring food safety and environmental monitoring. The most commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of this compound and its metabolite in various matrices.

Table 1: Performance of HPLC-DAD for this compound and Hydroxythis compound in Fruits and Vegetables

ParameterThis compoundHydroxythis compoundMatrixReference
Limit of Quantitation (LOQ) 0.01 mg/kg0.01 mg/kgGrapes, Lemons, Pears, Tomatoes[1]
Recoveries >77% (at 0.01-4 mg/kg)>77% (at 0.01-4 mg/kg)Grapes, Lemons, Pears, Tomatoes[1]
Coefficient of Variation (CV) <11%<11%Grapes, Lemons, Pears, Tomatoes[1]

Table 2: Performance of UPLC-MS/MS for this compound and Hydroxythis compound in Various Food Matrices

ParameterThis compoundHydroxythis compoundMatrixReference
Limit of Detection (LOD) 1.4 µg/kg1.3 µg/kgBeef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean[2]
Limit of Quantitation (LOQ) 4.6 µg/kg4.3 µg/kgBeef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean[2]
Linearity (Correlation Coefficient) 0.9996 (2-100 µg/L)0.9998 (2-100 µg/L)-
Recoveries 81-100% (at 5, 10, 50 µg/kg)77-103% (at 5, 10, 50 µg/kg)Beef, Chicken, Fish, Peach, Cucumber, Cabbage, Broad Bean
Intra-day & Inter-day RSD <3% (at 5 µg/L)<3% (at 5 µg/L)-

Table 3: Performance of LC-MS/MS for this compound and Hydroxythis compound in Water

ParameterThis compoundHydroxythis compoundMatrixReference
Applicability Quantitative determinationQuantitative determinationDrinking, Ground, Surface Water

Table 4: Performance of HPLC for this compound and Hydroxythis compound

ParameterThis compoundHydroxythis compoundReference
Detection Limit 0.01 mg/kg0.01 mg/kg
Spike Recovery 88.5% - 102.3%88.5% - 102.3%
Relative Standard Deviation (RSD) 1.45% - 3.82%1.45% - 3.82%

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are summaries of the extraction and analytical procedures described in the cited literature.

1. HPLC-DAD Method for Fruits and Vegetables

  • Extraction: Homogenized samples of fruits and vegetables are extracted with a solution of hexane and ethyl acetate (1:1, v/v).

  • Cleanup: No cleanup step is necessary for this method.

  • Analysis: The extract is directly analyzed by HPLC-DAD at a wavelength of 250 nm. Confirmation of the residues can be performed by LC/MS.

2. UPLC-MS/MS Method for Various Foodstuffs

  • Extraction: Solid food samples are extracted with acetonitrile containing 0.5% (v/v) formic acid.

  • Cleanup: The extract is cleaned up using Florisil columns.

  • Analysis: After cleanup, the eluate is evaporated and the residue is dissolved in acetonitrile with 0.5% (v/v) formic acid for UPLC-MS/MS analysis.

3. QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Extraction: A homogenized sample is extracted with acetonitrile. For samples with low water content, water is added prior to extraction. Salting-out is achieved by adding a mixture of salts (e.g., MgSO4, NaCl, sodium citrate).

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

  • Analysis: The cleaned-up extract is then analyzed by a suitable instrumental technique like LC-MS/MS or GC-MS/MS.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the validation of analytical methods for this compound and its metabolites, from sample preparation to data analysis.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Evaluation Sample Homogenized Sample Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Sample->Extraction Cleanup Cleanup (e.g., dSPE, Florisil Column) Extraction->Cleanup Analysis LC-MS/MS or HPLC-DAD Analysis Cleanup->Analysis Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy (Recovery) Analysis->Accuracy Precision Precision (Repeatability & Reproducibility) Analysis->Precision LOD Limit of Detection (LOD) Analysis->LOD LOQ Limit of Quantification (LOQ) Analysis->LOQ Specificity Specificity Analysis->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Specificity->Report

Caption: General workflow for the validation of analytical methods for pesticide residues.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Acequinocyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Acequinocyl, a contact miticide. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

Body Part Required PPE Specifications and Scenarios
Hands Chemical-resistant glovesAlways wear unlined, chemical-resistant gloves such as nitrile or butyl rubber.[1] Never wear leather or cotton gloves.[2] Inspect gloves for leaks or tears before use.[3]
Eyes/Face Safety glasses, goggles, or face shieldUse safety glasses with side shields as a minimum.[4] For tasks with a higher risk of splashes, use chemical splash goggles or a full-face shield.[5]
Respiratory System NIOSH-approved respiratorA respirator is necessary in cases of brief exposure, low ventilation, or when dust, aerosols, or mists may be generated. The type of respirator (e.g., half-mask with cartridges, full-face) should be selected based on a risk assessment of the specific procedure.
Body Protective clothingWear a long-sleeved shirt and long pants as a minimum. For extensive handling, a chemically resistant suit or apron should be utilized.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for safety.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin and eyes.

  • Avoid Inhalation: Do not breathe dust, fumes, mists, or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks. Contaminated work clothing should not be allowed out of the workplace.

  • No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Sunlight: Protect from direct sunlight.

  • Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of waste material at an approved hazardous waste disposal plant.

  • Container Disposal: Do not reuse empty containers. Triple or pressure rinse containers before sending for disposal or recycling.

  • Environmental Precautions: Avoid release to the environment. Do not allow the substance to enter drains or watercourses.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or spills.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation or a rash develops, get medical advice.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison control center or physician immediately for treatment advice.
Accidental Release Measures
  • Containment: For spills, contain the material to prevent it from spreading.

  • Ventilation: Ensure adequate ventilation in the spill area.

  • Personal Protection: Wear appropriate personal protective equipment, including a respirator, during cleanup.

  • Cleanup: Sweep up spilled solid material and place it into a suitable, labeled container for disposal.

  • Environmental Protection: Prevent the spill from entering sewers or waterways.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E J Spill or Exposure Occurs D->J F Decontaminate Work Area E->F E->J G Properly Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow First Aid/Spill Cleanup Procedures J->K K->F After Emergency Resolution

Caption: Workflow for the safe handling of this compound from preparation to post-procedure cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acequinocyl
Reactant of Route 2
Reactant of Route 2
Acequinocyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.